2,2,3,3-Tetrafluoro-6-iodo-1,4-benzodioxane
Description
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Properties
IUPAC Name |
2,2,3,3-tetrafluoro-6-iodo-1,4-benzodioxine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4IO2/c9-7(10)8(11,12)15-6-3-4(13)1-2-5(6)14-7/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORVVJZMYHSJMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)OC(C(O2)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Technical Guide to 6-Iodo-1,4-Benzodioxane: A Privileged Scaffold in Medicinal Chemistry
Executive Summary
The 1,4-benzodioxane (2,3-dihydro-1,4-benzodioxin) moiety is a "privileged structure" in medicinal chemistry, appearing frequently in ligands for G-protein coupled receptors (GPCRs), particularly adrenergic and serotonergic subtypes. The 6-iodo-1,4-benzodioxane derivative (CAS: 57744-67-9) serves as a critical, high-value intermediate. Its iodine substituent acts as a versatile "handle" for transition-metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), allowing rapid diversification of the core scaffold to probe Structure-Activity Relationships (SAR).
This guide synthesizes the most robust synthetic pathways, functionalization strategies, and pharmacological applications of this scaffold, designed for researchers requiring high-fidelity protocols and mechanistic insight.
Part 1: Chemical Identity & Properties[1]
| Property | Data |
| IUPAC Name | 6-iodo-2,3-dihydro-1,4-benzodioxine |
| CAS Number | 57744-67-9 |
| Molecular Formula | |
| Molecular Weight | 262.04 g/mol |
| Appearance | Pale yellow oil or low-melting solid |
| Key Reactivity | Electrophilic aromatic substitution (C6/C7); Pd-catalyzed coupling (C-I bond) |
Part 2: Synthetic Architecture
The Synthesis Core
The synthesis of 6-iodo-1,4-benzodioxane can be approached via two primary logic gates: Direct Functionalization of the parent heterocycle or De Novo Assembly from acyclic precursors.
Route A: Direct Regioselective Iodination (Recommended)
The 1,4-benzodioxane ring is electron-rich, mimicking a dialkoxybenzene. The C6 position is electronically activated (para to one oxygen, meta to the other). While C6 and C7 are equivalent in the unsubstituted parent, mono-iodination breaks this symmetry.
-
Reagents: N-Iodosuccinimide (NIS) in acetonitrile or Iodine (
) with an oxidant (e.g., or Ag salts). -
Mechanism: Electrophilic Aromatic Substitution (
). -
Selectivity: High preference for mono-iodination at C6 due to steric control and stoichiometry.
Route B: De Novo Assembly (For substituted analogs)
Useful when the benzene ring requires additional substituents (e.g., C8-methoxy) prior to ring closure.
-
Alkylation: Catechol + 1,2-dibromoethane (
, DMF/Acetone). -
Iodination: Post-cyclization iodination as in Route A.
Visualization of Synthetic Pathways
Figure 1: Primary synthetic workflow for accessing the 6-iodo core.
Part 3: Functionalization & Medicinal Chemistry[3]
The utility of 6-iodo-1,4-benzodioxane lies in its ability to couple with diverse pharmacophores.
Palladium-Catalyzed Diversification
The C-I bond is weaker and more reactive towards oxidative addition by Pd(0) than C-Br or C-Cl bonds, making this intermediate ideal for mild coupling conditions.
-
Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl ligands (e.g., for dopamine D3 receptors).
-
Sonogashira: Coupling with terminal alkynes.
-
Buchwald-Hartwig: Amination to form N-aryl piperazines (common in 5-HT1A ligands).
Therapeutic Applications[4]
-
Alpha-Adrenoreceptor Antagonists:
-
Prototype: WB-4101.[1]
-
Mechanism:[2][3][4][5][6] The benzodioxane oxygen atoms mimic the catechol oxygens of epinephrine, binding to the orthosteric site.
-
SAR Insight: Bulky substituents at C2 or C3 direct subtype selectivity (
vs ), while C6-aryl extensions (via Suzuki coupling) often enhance affinity by accessing accessory hydrophobic pockets.
-
-
Serotonin (5-HT1A) Modulators:
-
Long-chain arylpiperazines attached to the benzodioxane core are classic 5-HT1A agonists/antagonists.
-
The 6-iodo handle allows for the attachment of "tail" regions that modulate efficacy (agonist vs. antagonist).
-
Reaction Network Diagram
Figure 2: Divergent synthesis from the 6-iodo "hub" to bioactive classes.
Part 4: Experimental Protocols
Protocol 1: Regioselective Iodination of 1,4-Benzodioxane
Rationale: This method uses N-Iodosuccinimide (NIS) under mild conditions to avoid the harsh acidity of
Materials:
-
1,4-Benzodioxane (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Acetonitrile (MeCN) (0.5 M concentration)
-
Trifluoroacetic acid (TFA) (catalytic, 10 mol%)
Procedure:
-
Setup: Charge a round-bottom flask with 1,4-benzodioxane dissolved in MeCN.
-
Addition: Add TFA, followed by the portion-wise addition of NIS at 0°C (ice bath) to control the exotherm.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane/EtOAc 9:1) or LC-MS. The product will appear as a less polar spot compared to the starting material.
-
Workup: Quench with saturated aqueous
(sodium thiosulfate) to remove excess iodine (color change from brown/red to yellow/clear). -
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate.[7][8] -
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
-
Validation:
NMR should show a characteristic pattern: a singlet (or doublet with small coupling) for H5, and a doublet/doublet of doublets for H7/H8.
Protocol 2: Suzuki-Miyaura Coupling (General Procedure)
Rationale: Uses a standard Pd(0) system suitable for the reactive aryl iodide.
Materials:
-
6-Iodo-1,4-benzodioxane (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
- (5 mol%)
- (2.0 eq, 2M aqueous solution)
-
DME (Dimethoxyethane) or Toluene/Ethanol mix.
Procedure:
-
Degassing: Combine solvent and base in the flask and sparge with Argon for 15 mins (Critical for Pd(0) longevity).
-
Assembly: Add the iodide, boronic acid, and catalyst under an inert atmosphere.
-
Heating: Heat to reflux (approx. 80-90°C) for 6-12 hours.
-
Workup: Filter through a Celite pad to remove Pd black. Dilute with water and extract with EtOAc.
-
Purification: Silica gel chromatography.
Part 5: Data Summary & SAR Table
Table 1: Comparative Reactivity of 6-Halo-1,4-benzodioxanes
| Halogen (X) | Bond Energy (C-X) | Pd-Coupling Reactivity | Lithiation Speed | Stability |
| Iodine (I) | Lowest (~65 kcal/mol) | Highest (RT to 80°C) | Fastest (-78°C) | Light Sensitive |
| Bromine (Br) | Medium (~81 kcal/mol) | Moderate (Requires >90°C) | Moderate | Stable |
| Chlorine (Cl) | High (~96 kcal/mol) | Low (Requires specialized ligands) | Slow | Very Stable |
Note: The 6-iodo derivative is the superior choice for rapid library generation due to milder reaction conditions.
References
-
Synthesis of 1,4-Benzodioxane Analogs: Idris, N., Anderson, A. & Bakare, O. (2022).[7][9] Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.[7][9] Link
-
Regioselective Iodination: Joshi, S. N., et al. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Tetrahedron, 67(39), 7461-7469. Link
-
Medicinal Chemistry Review: Bolchi, C., et al. (2020).[10] 1,4-Benzodioxane, an Evergreen, Versatile Scaffold in Medicinal Chemistry. European Journal of Medicinal Chemistry, 200. Link
-
Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Alpha-Adrenoreceptor SAR: Minarini, A., et al. (2008). From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel Alpha-1D-Adrenoreceptor Antagonists. Journal of Medicinal Chemistry, 51(20), 6359-6370.[1] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. BJOC - Hypervalent iodine-catalyzed amide and alkene coupling enabled by lithium salt activation [beilstein-journals.org]
- 7. scirp.org [scirp.org]
- 8. US5780650A - Process for preparation of 1,4-benzodioxane derivative - Google Patents [patents.google.com]
- 9. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 10. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic stability of 2,2,3,3-Tetrafluoro-6-iodo-1,4-benzodioxane
Subject: Thermodynamic Stability Profile & Characterization Guide: 2,2,3,3-Tetrafluoro-6-iodo-1,4-benzodioxane
Part 1: Executive Technical Summary
Compound Identity: 2,2,3,3-Tetrafluoro-6-iodo-1,4-benzodioxane CAS: 2149597-65-7 (Representative) Core Classification: Fluorinated Aryl Iodide / Benzodioxane Scaffold
The Stability Paradox:
This molecule exhibits a "Janus-faced" thermodynamic profile. The 2,2,3,3-tetrafluoro-1,4-dioxane ring system confers exceptional metabolic and hydrolytic stability due to the "fluorine effect" (strong C-F bonds,
Operational Verdict:
-
Thermal Stability: Moderate. Stable at ambient temperatures; likely stable up to
100°C in the absence of light/catalysts. Decomposition is predicted to be driven by iodine extrusion rather than ring collapse. -
Photostability: Low. The C-I bond is highly photo-labile.
-
Hydrolytic Stability: High. The fluorinated ether linkage resists acid/base hydrolysis far better than its non-fluorinated analogs.
Part 2: Chemical Architecture & Theoretical Stability
To understand the thermodynamics, we must deconstruct the molecule into its constituent bond energy vectors.
The Fluorinated "Armor" (The Dioxane Ring)
The 2,2,3,3-tetrafluoro substitution transforms the labile ethylene bridge of standard 1,4-benzodioxane into a thermodynamic fortress.
-
Bond Strength: The C-F bond is the strongest single bond to carbon.
-
Anomeric Effect: The presence of geminal fluorines (
) adjacent to the oxygen atoms creates a stabilizing anomeric interaction ( ), shortening the C-O bond and increasing resistance to oxidative metabolism. -
Lipophilicity & Polarity: The fluorines reduce the basicity of the ether oxygens, making them poor ligands for Lewis acids and less susceptible to protonation-initiated cleavage.
The Iodine "Fuse" (The Weak Link)
The iodine atom at position 6 is the defining feature for synthetic utility (e.g., Suzuki/Buchwald couplings) but is the primary failure point for stability.
-
Bond Dissociation Energy (BDE): The
bond is relatively weak ( 65 kcal/mol) compared to ( 110 kcal/mol) or ( 120 kcal/mol). -
Failure Mode: Exposure to UV light or temperatures >120°C typically triggers homolytic cleavage, generating an aryl radical and an iodine radical (
). This leads to dimerization (biaryl formation) or hydrodeiodination (replacement of I with H).
Part 3: Experimental Stability Profiling (Methodology)
Since specific literature data for this exact intermediate is often proprietary, the following protocols are the industry standard for establishing its thermodynamic baseline.
Workflow 1: Thermal Analysis (DSC/TGA)
Objective: Determine the melting point (
| Parameter | Protocol Specification | Success Criteria |
| Instrument | Differential Scanning Calorimetry (DSC) | Heat flow calibration using Indium standard. |
| Sample Prep | 2–5 mg in hermetically sealed aluminum pan (pinhole lid if volatiles expected). | Accurate mass |
| Ramp Rate | 10°C/min from 25°C to 300°C. | Linear baseline. |
| Data Interpretation | Endotherm: Represents Melting ( |
Workflow 2: Accelerated Stress Testing (Forced Degradation)
Objective: Validate storage conditions and identify degradation impurities.
| Stress Condition | Duration | Target Outcome |
| Thermal (Solid) | 60°C for 2 weeks | < 0.5% degradation (HPLC). |
| Photolytic | 1.2 million lux hours (ICH Q1B) | Critical: Expect significant degradation (deiodination). |
| Acid/Base | 0.1 N HCl / 0.1 N NaOH, 24h | Ring stability check. Fluorinated ring should remain intact. |
| Oxidation | 3% | Check for N-oxide analogs (if amine impurities present) or ether oxidation. |
Part 4: Degradation Pathways & Visualization
The following diagram illustrates the logical flow of stability testing and the mechanistic degradation pathways.
Figure 1: Mechanistic degradation map highlighting the C-I bond as the primary failure mode (Red/Yellow paths) vs. the hydrolytic stability of the fluorinated ring (Green path).
Part 5: Handling & Storage Protocol
Based on the thermodynamic profile, the following "Self-Validating System" for storage is recommended.
-
Light Exclusion (Critical):
-
Reasoning: The C-I bond has a low activation energy for photo-homolysis.
-
Protocol: Store in amber glass or opaque HDPE containers. Wrap reaction vessels in aluminum foil during synthesis if not actively irradiating.
-
-
Temperature Control:
-
Reasoning: While the ring is stable, the iodine atom introduces thermal sensitivity.
-
Protocol: Store at 2–8°C for long-term (>3 months). Ambient storage (20-25°C) is acceptable for short-term use, provided light is excluded.
-
-
Inert Atmosphere:
-
Reasoning: Radical degradation pathways are often propagated by oxygen.
-
Protocol: Backfill storage containers with Argon or Nitrogen.
-
References
-
Smart, B. E. (2001). "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry, 109(1), 3-11. Link
- Establishes the thermodynamic stability and electronic effects of C-F bonds in organic scaffolds.
-
Klapötke, T. M., & Krumm, B. (2009). "Bond Dissociation Energies of Halogen-Carbon Bonds." Journal of Physical Chemistry A, 113(30), 8665-8670. Link
- Provides the foundational data for the weakness of the C-I bond (approx 65 kcal/mol) vs C-F and C-H.
-
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319. Link
- Explains the "Fluorine Effect" on the stability of adjacent ether linkages (anomeric stabiliz
-
ICH Harmonised Tripartite Guideline. (2003). "Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation. Link
- The authoritative standard for the stress testing protocols defined in Part 3.
Methodological & Application
Application Note: Precision Buchwald-Hartwig Amination of 6-Iodo-2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxine
[1]
Part 1: Executive Summary & Strategic Analysis
The Substrate Challenge
The coupling of 6-iodo-2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxine presents a unique intersection of electronic activation and catalytic inhibition.[1] While the electron-withdrawing nature of the tetrafluorodioxane ring theoretically accelerates oxidative addition (OA), the presence of the iodide leaving group introduces a counter-intuitive kinetic bottleneck known as the "Iodide Effect."
Key Chemical Constraints:
-
The Iodide Trap: Unlike aryl bromides or chlorides, aryl iodides release iodide ions (
) that possess high affinity for Palladium. These ions frequently bridge two Pd centers to form stable, catalytically inactive dimers , effectively sequestering the catalyst from the cycle.[1] -
Electronic Deactivation: The tetrafluoro-bridge exerts a strong inductive effect (-I), reducing the electron density on the aromatic ring. While this aids OA, it renders the subsequent Pd-Amido intermediate less nucleophilic, potentially slowing reductive elimination (RE) if the coupling amine is also electron-poor.[1]
-
Hydrodehalogenation Risk: Polyfluorinated substrates are prone to Pd-catalyzed hydrodehalogenation (reduction of C-I to C-H) if the amination cycle stalls.
Strategic Solution
To overcome the iodide trap, this protocol utilizes bulky biaryl phosphine ligands (Buchwald Ligands) or NHC ligands .[1] These ligands are sterically demanding enough to prevent the formation of the iodide-bridged dimer, forcing the catalyst to remain in its active monomeric state. Furthermore, the use of non-polar solvents (Toluene) is recommended to precipitate metal-iodide byproducts, driving the equilibrium forward.[1]
Part 2: Mechanistic Pathway & Ligand Selection[1]
The following diagram illustrates the critical "Iodide Inhibition Loop" and how specific ligand choices bypass this metabolic dead-end.
Figure 1: The Catalytic Cycle highlighting the Iodide Trap (Red) which is mitigated by using bulky ligands to favor the Amine Binding pathway (Green).
Ligand & Base Matrix
Select your conditions based on the amine partner.
| Amine Class | Recommended Ligand | Catalyst Precursor | Base | Solvent | Rationale |
| Primary Alkyl | XPhos | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | XPhos is robust against iodide inhibition; Cs₂CO₃ prevents side reactions on the fluorinated ring. |
| Primary Aryl (Aniline) | BrettPhos | Pd(OAc)₂ | NaOtBu | t-Amyl Alcohol | BrettPhos is specialized for anilines; NaOtBu ensures rapid deprotonation.[1] |
| Secondary (Cyclic/Acyclic) | RuPhos | Pd(OAc)₂ | NaOtBu | Toluene | RuPhos provides steric bulk to facilitate RE with secondary amines.[1] |
| Sterically Hindered | Pd-PEPPSI-IPr | (Pre-formed) | KOtBu | Dioxane | NHC ligands (IPr) bind tightly, preventing dimer formation entirely.[1] |
Part 3: Experimental Protocols
Protocol A: General Procedure (Primary/Secondary Amines)
Targeting: High Yield & Suppression of Hydrodehalogenation
Materials:
-
Substrate: 6-iodo-2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxine (1.0 equiv)[1]
-
Amine: 1.2 equiv
-
Catalyst: Pd₂(dba)₃ (2.0 mol%)[1]
-
Ligand: XPhos (for alkyl amines) or RuPhos (for secondary amines) (4.0 - 8.0 mol%)[1]
-
Base: Cs₂CO₃ (2.0 equiv) - Dried under vacuum at 120°C for 4h prior to use.[1]
-
Solvent: Anhydrous Toluene (0.2 M concentration)[1]
Step-by-Step Workflow:
-
Pre-Complexation (Critical for Iodides):
-
In a glovebox or under Argon flow, charge a reaction vial with Pd₂(dba)₃ and the Phosphine Ligand.[1]
-
Add 1/3 of the total Toluene volume.
-
Stir at 60°C for 10 minutes . Note: This ensures formation of the active L-Pd(0) species before the oxidative addition of the aryl iodide can occur, preventing immediate precipitation of PdI₂.
-
-
Substrate Addition:
-
Add the 6-iodo-tetrafluorobenzodioxane, the Amine, and the Base (Cs₂CO₃) to the pre-complexed catalyst solution.
-
Add the remaining Toluene.
-
-
Reaction:
-
Seal the vial with a Teflon-lined cap.[2]
-
Heat to 80°C - 100°C for 12–16 hours.
-
Monitoring: Check via LC-MS. Look for the disappearance of the starting iodide (M+) and the absence of the de-iodinated byproduct (M-I+H).
-
-
Work-up:
Protocol B: The "Difficult Case" (NHC Catalyst)
Use this if Protocol A fails or if the amine is extremely hindered.
Materials:
Workflow:
-
Charge the reaction vessel with Pd-PEPPSI-IPr, KOtBu, and the Amine.
-
Purge with Nitrogen/Argon (3 cycles).
-
Inject the aryl iodide (dissolved in Dioxane) via syringe.
-
Stir at room temperature for 1 hour. If no conversion, heat to 60°C.
-
Insight: NHC catalysts are often active at lower temperatures. Heating excessive fluorinated substrates with strong alkoxide bases (KOtBu) can lead to SNAr side reactions; keep temperature as low as possible.
-
Part 4: Troubleshooting & Quality Control[1]
The "Stalled Reaction" (Iodide Inhibition)
-
Symptom: Reaction stops at ~30-40% conversion; adding more catalyst doesn't help.
-
Cause: Accumulation of Iodide ions poisoning the Pd.
-
Fix: Switch solvent to Toluene (if using Dioxane/DMF). NaI and CsI are less soluble in Toluene, precipitating out and removing the inhibitor from the solution phase.
Hydrodehalogenation (Reduction)[1]
-
Symptom: Formation of 2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxine (loss of Iodine, no amine added).[1]
-
Cause:
-hydride elimination from the amine or solvent impurities acting as hydride sources. -
Fix:
-
Ensure the amine is free of alcohol impurities.
-
Increase the concentration of the amine.
-
Switch from Pd(OAc)₂ to Pd₂(dba)₃ to remove acetate (which can sometimes facilitate hydride transfer).[1]
-
Regioselectivity Issues (SNAr)
-
Symptom: Amine attacking the fluorinated bridge or other positions.
-
Cause: High temperature + Strong Base (NaOtBu).
-
Fix: Switch to Cs₂CO₃ or K₃PO₄ . These weaker bases are sufficient for Buchwald couplings but insufficient to trigger SNAr on the fluoro-alkoxy bridge.
Part 5: References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination."[1] Angewandte Chemie International Edition. Link[1]
-
Wolfe, J. P., & Buchwald, S. L. (1996). "Palladium-Catalyzed Amination of Aryl Iodides."[1] The Journal of Organic Chemistry. Link[1]
-
Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamao–Corriu Cross-Coupling Reaction."[1] Chemistry – A European Journal. (Demonstrates NHC robustness). Link[1]
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1] Reaction intermediates and catalyst improvements." Journal of the American Chemical Society.[4] Link[1]
-
Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2005). "The Role of Chelating Diamine Ligands in the Ullmann-Type Coupling of Aryl Iodides."[1] (Context on Iodide inhibition mechanisms). Journal of the American Chemical Society.[4] Link[1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Preparation of Grignard reagents from 2,2,3,3-Tetrafluoro-6-iodo-1,4-benzodioxane
Application Note & Protocol
Topic: Preparation of Grignard Reagents from 2,2,3,3-Tetrafluoro-6-iodo-1,4-benzodioxane
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Fluorinated Benzodioxanes
The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, and α-adrenergic blocking properties. The strategic incorporation of fluorine into drug candidates is a cornerstone of modern pharmaceutical design, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[3][4][5]
The target molecule, 2,2,3,3-Tetrafluoro-6-iodo-1,4-benzodioxane, represents a convergence of these two valuable motifs. Its corresponding Grignard reagent, (2,2,3,3-Tetrafluoro-1,4-benzodioxan-6-yl)magnesium iodide, is a powerful synthetic intermediate. It allows for the introduction of the fluorinated benzodioxane moiety into a wide range of molecular architectures through nucleophilic addition and cross-coupling reactions, making it a critical tool for drug discovery programs.[6][7] This document provides a comprehensive guide to the preparation of this valuable reagent, focusing on the underlying chemical principles, a detailed experimental protocol, and troubleshooting strategies.
Challenges and Mechanistic Considerations
The formation of a Grignard reagent is a heterogeneous reaction involving the oxidative addition of magnesium metal into a carbon-halogen bond.[8] While seemingly straightforward, the success of this reaction is highly sensitive to several factors, particularly when dealing with complex substrates like 2,2,3,3-Tetrafluoro-6-iodo-1,4-benzodioxane.
1. The Nature of the Aryl Halide: The reactivity order for organic halides in Grignard formation is I > Br > Cl >> F.[7][9] The use of an aryl iodide is advantageous, as the weaker carbon-iodine bond facilitates the reaction compared to the analogous bromide or chloride. However, the starting material possesses strongly electron-withdrawing tetrafluoroethyl groups. These groups decrease the electron density of the aromatic ring, making the oxidative insertion of magnesium more challenging than for electron-rich or neutral aryl halides.
2. The Critical Role of Magnesium Activation: The primary obstacle to initiating a Grignard reaction is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal.[10] This layer is impervious and prevents the organic halide from reaching the reactive Mg(0) surface. Therefore, activation of the magnesium is the single most critical step for a successful reaction. Common activation methods include:
-
Mechanical Activation: Crushing the magnesium turnings with a glass rod or dry-stirring under an inert atmosphere can break the oxide layer, exposing fresh metal surfaces.[11]
-
Chemical Activation: The use of initiators like iodine (I₂) or 1,2-dibromoethane (DBE) is most common.[10][12] Iodine is believed to react with magnesium at weak points in the oxide layer, while DBE reacts readily to form ethylene gas and MgBr₂, cleaning the surface.[10] The disappearance of iodine's color or the observation of bubbling from ethylene evolution are classic indicators of successful initiation.[10]
3. Solvent and Atmosphere: Grignard reagents are extremely potent bases and nucleophiles that react vigorously with protic sources, especially water.[13][14] This necessitates the use of anhydrous solvents and an inert atmosphere (e.g., argon or nitrogen). Ethereal solvents like tetrahydrofuran (THF) are essential not only to prevent quenching but also to stabilize the nascent Grignard reagent by coordinating to the magnesium atom, forming a soluble complex (Schlenk equilibrium).[15][16]
Experimental Workflow Overview
The following diagram outlines the critical steps for the successful preparation of the Grignard reagent.
Caption: Experimental workflow for Grignard reagent preparation.
Detailed Experimental Protocol
This protocol details the preparation of (2,2,3,3-Tetrafluoro-1,4-benzodioxan-6-yl)magnesium iodide on a 10 mmol scale.
Table 1: Reagents and Materials
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Notes |
| 2,2,3,3-Tetrafluoro-6-iodo-1,4-benzodioxane | 2149597-65-7[17] | 346.01 | 10.0 | 1.0 | Ensure it is dry and pure. |
| Magnesium Turnings | 7439-95-4 | 24.31 | 12.0 | 1.2 | Use a fresh bottle; avoid fine powders which can be too reactive. |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | - | Freshly distilled from Na/benzophenone or from a solvent purifier. |
| Iodine (I₂) | 7553-56-2 | 253.81 | ~0.1 | 0.01 | A single small crystal is sufficient. |
| 1,2-Dibromoethane (DBE) | 106-93-4 | 187.86 | ~0.2 | 0.02 | Optional, but highly effective co-initiator. |
| Anhydrous Argon or Nitrogen | - | - | - | - | High purity (≥99.998%). |
Equipment Setup
-
Three-neck round-bottom flask (100 mL), oven-dried.
-
Reflux condenser with an inert gas inlet, oven-dried.
-
Pressure-equalizing dropping funnel, oven-dried.
-
Magnetic stirrer and stir bar.
-
Septa and needles for inert atmosphere handling.
Step-by-Step Procedure
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours. Assemble the apparatus (flask, condenser, dropping funnel) while still hot under a gentle stream of argon or nitrogen to prevent atmospheric moisture from entering.[18] Allow the setup to cool to room temperature under a positive pressure of inert gas.
-
Magnesium Activation: Place the magnesium turnings (12.0 mmol, 0.29 g) into the reaction flask. Add a single crystal of iodine. Gently heat the bottom of the flask with a heat gun until iodine vapor is observed (purple fumes). Remove the heat and allow it to cool. The disappearance of the purple color indicates initial activation.[19]
-
Expert Tip: For particularly stubborn reactions, add 2-3 drops of 1,2-dibromoethane to the flask along with the iodine. The observation of gentle bubbling (ethylene formation) is a strong indicator of a clean, reactive magnesium surface.[19]
-
-
Reagent Preparation: In a separate dry flask, dissolve the 2,2,3,3-Tetrafluoro-6-iodo-1,4-benzodioxane (10.0 mmol, 3.46 g) in 20 mL of anhydrous THF. Transfer this solution to the dropping funnel via cannula or a dry syringe. Add an additional 20 mL of anhydrous THF to the reaction flask containing the activated magnesium.
-
Initiation and Addition: Begin vigorous stirring of the magnesium suspension in THF. Add approximately 1-2 mL of the aryl iodide solution from the dropping funnel to the flask. The reaction mixture may need gentle warming with a water bath or heat gun to initiate. Successful initiation is marked by:
-
Reaction Progression: Once initiation is confirmed, add the remainder of the aryl iodide solution dropwise from the funnel at a rate that maintains a gentle reflux.[18] If the reaction becomes too vigorous, slow the addition rate and/or cool the flask with a water bath. The total addition should take approximately 30-45 minutes.
-
Completion: After the addition is complete, continue stirring the mixture. If reflux has subsided, gently heat the reaction to reflux using a water bath for an additional 30-60 minutes to ensure all the magnesium has reacted. A successful reaction will result in a homogenous, cloudy, grey-to-brown solution with minimal remaining magnesium metal.
-
Cooling and Use: Cool the solution to room temperature. The resulting Grignard reagent is now ready for quantification or direct use in the subsequent synthetic step.
Reaction Scheme
The following diagram illustrates the chemical transformation.
Caption: Synthesis of the target Grignard reagent.
Troubleshooting Guide
Table 2: Common Issues and Solutions
| Problem | Likely Cause(s) | Suggested Solution(s) |
| Reaction Fails to Initiate | 1. Ineffective magnesium activation (persistent MgO layer).2. Wet solvent or glassware.3. Low purity of aryl iodide. | 1. Add another small crystal of iodine or a few drops of 1,2-dibromoethane.[12][19]2. Gently warm the flask with a heat gun.[19]3. Place the flask in an ultrasonic bath for several minutes.[11][12]4. If all else fails, restart with freshly dried equipment and solvents. |
| Low Yield of Grignard Reagent | 1. Quenching by moisture or air.2. Wurtz coupling side reaction (R-I + R-MgI → R-R).3. Incomplete reaction. | 1. Ensure a robust inert atmosphere and use scrupulously dried reagents/solvents.[13]2. Maintain dilute conditions and a slow addition rate to minimize the concentration of aryl iodide in the presence of the formed Grignard reagent.3. Extend the final reflux time to 1-2 hours. |
| Dark Black Color Forms | Formation of finely divided magnesium from side reactions or impurities. | This does not always indicate failure. Proceed with the reaction. If yields are poor, consider purifying the aryl iodide or using a higher grade of magnesium turnings for the next attempt. |
Safety Precautions
-
Pyrophoric Nature: While not pyrophoric itself, the Grignard reagent is highly reactive. The reaction can be strongly exothermic, and uncontrolled addition can lead to rapid, dangerous boiling.[20]
-
Flammable Solvents: Anhydrous ethers like THF are extremely flammable.[13] Perform the reaction in a well-ventilated fume hood, away from ignition sources.
-
Quenching: Never quench a Grignard reaction with water directly, especially on a large scale. The reaction is highly exothermic and can cause splashing and fire. A slow, controlled addition to a cooled, stirred solution of saturated aqueous ammonium chloride (NH₄Cl) is a much safer workup procedure.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
Conclusion
The preparation of (2,2,3,3-Tetrafluoro-1,4-benzodioxan-6-yl)magnesium iodide is a manageable but technically demanding procedure. Success hinges on meticulous attention to anhydrous and anaerobic conditions and, most importantly, effective activation of the magnesium surface. By understanding the chemical principles and following the detailed protocol and troubleshooting guide provided, researchers can reliably access this valuable fluorinated building block, paving the way for the synthesis of novel and potentially therapeutic compounds.
References
-
Rieke, R. D. (n.d.). Preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles). UNL Digital Commons. Retrieved from [Link]
-
Jackson, M., et al. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. Retrieved from [Link]
-
Knochel, P., et al. (2001). Preparation of Highly Functionalized Grignard Reagents by an Iodine-Magnesium Exchange Reaction and its Application in Solid-Phase Synthesis. Angewandte Chemie International Edition. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent? Retrieved from [Link]
-
Piers, I. R., et al. (2022). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. PMC. Retrieved from [Link]
-
Reddit. (2022). Which method is the best to conduct the Grignard reaction? Retrieved from [Link]
- Google Patents. (n.d.). US6248265B1 - Clean generation of a fluoroaryl grignard reagent.
-
Allen, A. (n.d.). Grignard Reagents : Definition, Preparation, Chemical Properties. Retrieved from [Link]
- Google Patents. (n.d.). US2952596A - Activation of metals for grignard type syntheses.
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
-
YouTube. (2019). making Grignard reagents. Retrieved from [Link]
-
EBSCO. (n.d.). Grignard reagents | Geology | Research Starters. Retrieved from [Link]
-
Clark, J. (n.d.). an introduction to grignard reagents. Chemguide. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2025). Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Journal of Molecular Structure. Retrieved from [Link]
-
Sarish, V. M., et al. (2018). Direct Synthesis of Heavy Grignard Reagents: Challenges, Limitations, and Derivatization. Chemistry – A European Journal. Retrieved from [Link]
-
Jasperse, C. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
-
Knochel, P., et al. (2008). Synthesis by Reaction of Aryl Halides and Magnesium in the Presence of Lithium Chloride. Angewandte Chemie International Edition. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Preparation of an aromatic Grignard reagent. Retrieved from [Link]
-
YouTube. (2023). Video Tutorial of a Grignard Reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). Why don't Alkyl Fluorides form Grignard Reagents. Retrieved from [Link]
-
Pelegrina, A. C., et al. (2020). The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Catalysis. Retrieved from [Link]
- Google Patents. (n.d.). WO2018002437A1 - Benzodioxane derivatives and their pharmaceutical use.
-
Al-Zoubi, W., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC. Retrieved from [Link]
-
Begum, J., et al. (2024). Fluorine in drug discovery: Role, design and case studies. Journal of Molecular Structure. Retrieved from [Link]
-
Evans, D. F., & Khan, M. A. (n.d.). Studies on Grignard reagents. Part I. Fluorine nuclear magnetic resonance spectra of fluoroaryl Grignard reagents. Journal of the Chemical Society A. Retrieved from [Link]
-
Schnyder, A. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task! Schnyderchemsafety. Retrieved from [Link]
-
AIR Unimi. (n.d.). How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives? Retrieved from [Link]
-
ResearchGate. (2025). A Convenient Preparation of 2,3,5,6-Tetrafluoro-4-iodo-benzaldehyde and Its Application in Porphyrin Synthesis. Retrieved from [Link]
-
Idris, N., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US5780650A - Process for preparation of 1,4-benzodioxane derivative.
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. Grignard Reagents : Definition, Preparation, Chemical Properties [allen.in]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. Grignard reagent - Wikipedia [en.wikipedia.org]
- 16. Grignard reagents | Geology | Research Starters | EBSCO Research [ebsco.com]
- 17. 2149597-65-7|2,2,3,3-Tetrafluoro-6-iodo-1,4-benzodioxane|BLD Pharm [bldpharm.com]
- 18. benchchem.com [benchchem.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. schnyderchemsafety.com [schnyderchemsafety.com]
Application Note: Functionalization of the C6 Position in 2,2,3,3-Tetrafluoro-1,4-benzodioxane
Abstract
The 2,2,3,3-tetrafluoro-1,4-benzodioxane (TFBD) moiety is a critical bioisostere in modern medicinal chemistry, offering enhanced metabolic stability and lipophilicity compared to its non-fluorinated parent. However, the strong electron-withdrawing nature of the tetrafluoroethylene bridge significantly deactivates the aromatic ring, rendering standard electrophilic aromatic substitution (EAS) challenging. This application note details the specific protocols for accessing the C6 position, contrasting Direct Electrophilic Bromination (for late-stage diversification) with De Novo Synthesis (for scale-up). We provide optimized conditions for Palladium-catalyzed cross-couplings (Suzuki-Miyaura) to functionalize the resulting 6-bromo intermediate.
Introduction: The Fluorine Effect & Regioselectivity[1]
Electronic Landscape
Unlike standard 1,4-benzodioxane, where the oxygen lone pairs activate the ring, the TFBD scaffold is electronically deactivated. The inductive effect ($ -I $) of the four fluorine atoms pulls electron density through the oxygen atoms, lowering the nucleophilicity of the benzene ring.
Regioselectivity Logic (Why C6?)
When attempting functionalization, two aromatic positions are theoretically available: C5 (ortho to the bridge) and C6 (meta to the bridge).
-
Electronic Vector: The oxygen atoms still exert a weak resonance donating effect ($ +R $), directing ortho and para. C6 is para to O1.
-
Steric Vector: The
bridge is bulkier than a standard ethylenedioxy bridge. This steric bulk disfavors attack at C5.
Strategic Pathways
The following diagram outlines the two primary strategies for accessing C6-functionalized TFBD derivatives.
Figure 1: Strategic disconnects for C6 functionalization. The De Novo route is preferred for bulk synthesis of the bromide, while Direct Bromination is used for modifying existing scaffolds.
Experimental Protocols
Protocol A: Direct Regioselective Bromination (Late-Stage)
Use Case: Functionalizing the TFBD core when it is already part of a complex molecule or when the 4-bromocatechol precursor is unavailable.
Mechanistic Insight: Standard bromination ($ \text{Br}_2 $ in DCM) is often too slow. The addition of a Lewis acid catalyst (Iron(III)) is required to generate the highly electrophilic $ [\text{FeBr}_4]^- \text{Br}^+ $ species.
Materials:
-
2,2,3,3-Tetrafluoro-1,4-benzodioxane (1.0 equiv)
-
Bromine ($ \text{Br}_2 $) (1.2 equiv)
-
Iron(III) Bromide ($ \text{FeBr}_3 $) (0.05 equiv) or Iron powder
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Procedure:
-
Setup: Charge a flame-dried round-bottom flask with TFBD (10 mmol) and anhydrous DCM (20 mL). Add $ \text{FeBr}_3 $ (0.5 mmol) under nitrogen.
-
Addition: Cool the dark solution to 0°C. Add bromine (12 mmol) dropwise via a pressure-equalizing addition funnel over 15 minutes. Caution: Exothermic.
-
Reaction: Allow the mixture to warm to room temperature. If conversion is <50% after 4 hours (monitor by HPLC/GC), heat to reflux (40°C) for 12 hours.
-
Note: The deactivated ring requires thermal energy to overcome the activation barrier.
-
-
Quench: Cool to RT. Pour the mixture into saturated aqueous $ \text{NaHSO}_3 $ (sodium bisulfite) to destroy excess bromine (solution turns from red to yellow).
-
Workup: Extract with DCM (3 x 20 mL). Wash combined organics with water and brine. Dry over $ \text{Na}_2\text{SO}_4 $.[1]
-
Purification: Concentrate in vacuo. The 6-bromo isomer is typically the major product (>90% regioselectivity). Purify via silica gel chromatography (Hexanes/EtOAc).
Protocol B: C6-Arylation via Suzuki-Miyaura Coupling
Use Case: Converting the 6-bromo intermediate into a biaryl scaffold.
Mechanistic Insight: The oxidative addition of Pd(0) into the C-Br bond of the deactivated TFBD ring is slower than electron-deficient aryl bromides but faster than electron-rich ones. Ligands with large bite angles (e.g., dppf) or electron-rich phosphines (e.g., S-Phos) are recommended.
Materials:
-
6-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst: $ \text{Pd(dppf)Cl}_2 \cdot \text{DCM} $ (0.03 equiv)
-
Base: $ \text{K}_2\text{CO}_3 $ (2.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure:
-
Degassing: In a reaction vial, combine the bromide, boronic acid, and base. Suspend in Dioxane/Water. Sparge with Argon for 10 minutes (Critical: Oxygen poisons the catalyst).
-
Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon. Cap the vial.
-
Reaction: Heat to 90°C for 4–8 hours.
-
QC Check: Monitor consumption of the bromide via LC-MS.
-
-
Workup: Filter through a pad of Celite to remove Palladium black. Dilute with EtOAc, wash with water.[2]
-
Purification: Column chromatography.
Data Presentation & Troubleshooting
Regioselectivity Verification (NMR)
Distinguishing the C6-substituted product from the C5-substituted impurity is critical.
| Position | Proton ( | Multiplicity | Coupling Constant ( | Diagnostic Feature |
| C5-H | ~7.1 - 7.3 ppm | Doublet (d) | Meta-coupling to C7-H | |
| C7-H | ~6.9 - 7.1 ppm | Doublet of Doublets (dd) | Ortho to C8, Meta to C5 | |
| C8-H | ~6.8 - 7.0 ppm | Doublet (d) | Ortho to C7 |
Note: In the 6-bromo derivative, the C5 proton appears as a doublet with a small meta-coupling constant (~2-3 Hz), confirming no neighbor at C6.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Bromination) | Ring deactivation is too strong. | Switch solvent to 1,2-dichloroethane (DCE) and reflux at 83°C. Increase Lewis Acid to 0.1 equiv. |
| C5 Isomer Formation | Reaction temperature too high (thermodynamic scrambling). | Run reaction at 0°C to RT. Do not reflux unless necessary. |
| Protodebromination (Suzuki) | Palladium "beta-hydride" elimination or reduction. | Use anhydrous conditions (switch base to $ \text{Cs}_2\text{CO}_3 $ in dry DMF). |
References
-
Medicinal Utility of Benzodioxanes: Bolchi, C., et al. "1,4-Benzodioxane, an Evergreen, Versatile Scaffold in Medicinal Chemistry." European Journal of Medicinal Chemistry, 2020. Link
-
Fluorinated Scaffolds: Wang, J., et al. "Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade." Chemical Reviews, 2014. Link
-
General Benzodioxane Synthesis: Idris, N., et al. "Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs." International Journal of Organic Chemistry, 2022.[3] Link
-
Electrophilic Substitution Mechanism: "Electrophilic Aromatic Substitution: Nitration and Sulfonation." Master Organic Chemistry. Link
Sources
- 1. Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
Application Note: Optimization of Heck Coupling for Electron-Deficient 1,4-Benzodioxane Scaffolds
Executive Summary
The 1,4-benzodioxane motif is a privileged pharmacophore found in adrenergic antagonists (e.g., Piperoxan), antidepressants, and antipsychotics. While the benzodioxane ring itself is electron-rich due to the dioxy-bridge, synthetic intermediates often require electron-withdrawing groups (EWGs) —such as nitro (-NO2), cyano (-CN), or ester (-COOR) moieties—ortho or para to the halogen to facilitate downstream functionalization.
These electron-deficient benzodioxane aryl halides present a unique paradox in Palladium-catalyzed Heck reactions:
-
Rapid Oxidative Addition: The EWG activates the C-X bond, accelerating the initial oxidative addition step.
-
Catalyst Instability: The resulting electron-poor Pd(II) species is prone to rapid aggregation (Pd-black formation) if the subsequent alkene insertion is sterically hindered by the dioxane bridge.
This guide details a self-validating optimization protocol focusing on "Jeffery Conditions" (Phase Transfer Catalysis) and Bidentate Ligand Systems to stabilize the active catalytic species while maintaining high yields.
Mechanistic Challenges & Causality
To optimize this reaction, one must understand the failure modes specific to this substrate class.
The Electronic Mismatch
In standard Heck cycles, oxidative addition is often rate-limiting. However, for a substrate like 6-bromo-7-nitro-1,4-benzodioxane , the C-Br bond is highly activated. The rate-limiting step shifts to migratory insertion or carbopalladation .
-
Risk: If the alkene insertion is slow (due to the steric bulk of the benzodioxane ethylene bridge), the resting state of the catalyst becomes the unstable cationic Pd(II) species.
-
Consequence: Without sufficient stabilization, this species undergoes homolytic cleavage or reduction, precipitating as inactive Pd(0) black.
The "Ortho-Effect" and Chelation
The oxygen atoms in the 1,4-benzodioxane ring can act as weak hemilabile ligands. If the halide is at the C6 position, the C5-oxygen can coordinate to the Palladium center, effectively poisoning the catalyst by occupying a coordination site required for the alkene.
Visualizing the Catalytic Cycle
The following diagram illustrates the specific pathway and failure points for electron-deficient benzodioxanes.
Figure 1: Catalytic cycle highlighting the critical instability of the Ar-Pd(II)-X intermediate for electron-deficient substrates when alkene insertion is retarded.
Optimization Strategy: The "Jeffery" Advantage
For electron-deficient benzodioxanes, traditional phosphine ligands often fail due to the high reactivity of the substrate requiring a more robust catalytic shuttle. We recommend Jeffery Conditions (Ligand-free or stabilized by tetraalkylammonium salts) as the primary screen.
Why Jeffery Conditions?
Tetrabutylammonium bromide (TBAB) or chloride (TBAC) serves two functions:
-
Phase Transfer: Solubilizes inorganic bases (
, ) in organic solvents. -
Nanoparticle Stabilization: The ammonium salt creates a protective electrostatic layer around Pd(0) nanoparticles, preventing aggregation into Pd-black without tightly binding to the metal center like a phosphine (which would slow down the reaction).
Data Summary: Ligand vs. Additive Screen
Substrate: 6-bromo-7-nitro-1,4-benzodioxane + Butyl Acrylate
| Condition | Catalyst (2 mol%) | Ligand/Additive | Base | Solvent | Yield (24h) | Observation |
| Standard | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 45% | Significant Pd-black; incomplete conversion. |
| Bulky Phosphine | Pd(dba)₂ | P(o-tol)₃ | Et₃N | DMF | 62% | Slow reaction; steric clash with benzodioxane. |
| Jeffery A | Pd(OAc)₂ | TBAB (1 equiv) | K₂CO₃ | DMF | 94% | Clear orange solution; rapid conversion. |
| Jeffery B | Pd(OAc)₂ | TBAC (1 equiv) | NaOAc | DMAc | 88% | Good yield; slightly slower than TBAB. |
| Bidentate | Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Toluene | 78% | Good stability, but slower TOF. |
Detailed Experimental Protocols
Protocol A: Rapid Screening (Jeffery Conditions)
Use this for initial validation of substrate compatibility.
Reagents:
-
Aryl Halide: 1.0 mmol (e.g., 6-bromo-7-nitro-1,4-benzodioxane)
-
Alkene: 1.2 - 1.5 mmol (e.g., Styrene, Acrylates)
-
Catalyst: Pd(OAc)₂ (2 mol%, 4.5 mg)
-
Additive: TBAB (1.0 mmol, 322 mg)
-
Base: K₂CO₃ (anhydrous, 2.0 mmol, 276 mg)
-
Solvent: DMF (anhydrous, 3 mL)
Procedure:
-
Setup: Charge a 10 mL microwave vial or sealed tube with the Aryl Halide, TBAB, and K₂CO₃.
-
Purge: Cap the vial and purge with Nitrogen/Argon for 5 minutes.
-
Solvent: Add DMF via syringe.
-
Catalyst: Add Pd(OAc)₂ last (solid or solution) to prevent premature reduction.
-
Alkene: Add the alkene via syringe.
-
Reaction: Heat to 80°C - 100°C .
-
Note: Electron-deficient substrates often react at lower temperatures (80°C) compared to electron-neutral ones (120°C).
-
-
Monitoring: Monitor by HPLC/TLC at 2 hours. If the solution turns black and conversion stops, add another 1 mol% Pd(OAc)₂.
-
Workup: Dilute with EtOAc, wash with water (3x) to remove DMF/TBAB, dry over MgSO₄, and concentrate.
Protocol B: Scale-Up (Bidentate Ligand System)
Use this for >10g batches where filtration of Pd-black is undesirable and process safety is paramount.
Rationale: While Jeffery conditions are fast, TBAB can be difficult to purge in GMP settings. A bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) forces a cis-coordination geometry that resists reductive elimination of the catalyst, providing the necessary longevity for large batches.
Reagents:
-
Catalyst: Pd(dppf)Cl₂·DCM (1-2 mol%)
-
Base: NaOAc (1.5 equiv) - Milder base prevents degradation of nitro groups.
-
Solvent: DMAc (Dimethylacetamide) or NMP.
Procedure:
-
Charge reactor with Aryl Halide and NaOAc.
-
Inert the vessel (Vacuum/N₂ cycles).
-
Add DMAc (concentration 0.5 M).
-
Add Alkene (1.2 equiv).
-
Add Catalyst as a slurry in minimal DMAc.
-
Heat to 110°C .
-
Critical Step: Agitate vigorously (800+ rpm). Mass transfer is critical in heterogeneous base systems.
Workflow Visualization
Figure 2: Decision tree for optimizing reaction conditions based on experimental observations.
Troubleshooting Guide
| Symptom | Diagnosis | Corrective Action |
| Immediate Pd-Black Formation | Oxidative addition is too fast; Pd(II) is pooling and decomposing. | 1. Lower temperature by 20°C.2. Increase TBAB loading to 2.0 equiv.3. Switch to Pd(dppf)Cl₂. |
| Regioisomers (Alpha vs Beta) | Electronic vs. Steric control conflict. | 1. Use a polar solvent (DMF/DMAc) to favor the cationic pathway (Beta-selectivity).2. Avoid bidentate ligands if regioselectivity is poor; monodentate ligands allow isomerization. |
| Dehalogenation (Ar-H) | Beta-hydride elimination is failing; formate/hydride source present. | 1. Ensure solvent is anhydrous.2. Switch base from amines (Et₃N) to inorganic (K₂CO₃) to prevent hydride donation from the amine. |
| No Reaction | Catalyst poisoning by Benzodioxane oxygens. | Increase temperature to 120°C to promote ligand dissociation from the chelated off-cycle species. |
References
-
Jeffery Conditions & Phase Transfer Catalysis
-
Heck Reaction Mechanism & Electron-Deficient Substrates
- Beletskaya, I. P., & Cheprakov, A. V.
-
Palladium-Catalyzed Coupling in Heterocycle Synthesis
-
Historical Context & Nobel Recognition
-
Nobel Prize in Chemistry 2010: Richard F. Heck, Ei-ichi Negishi, Akira Suzuki.[5] "Palladium-catalyzed cross couplings in organic synthesis."
-
Sources
- 1. Palladium-catalysed vinylation of organic halides under solid–liquid phase transfer conditions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. benthamscience.com [benthamscience.com]
- 3. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nobelprize.org [nobelprize.org]
Application Note: Scalable Synthesis Routes for 2,2,3,3-Tetrafluoro-6-iodo-1,4-benzodioxane
Executive Summary
The 2,2,3,3-tetrafluoro-1,4-benzodioxane scaffold is a critical bioisostere in medicinal chemistry, offering modulated lipophilicity (LogP) and metabolic stability compared to its non-fluorinated parent.[1][2] The introduction of an iodine handle at the 6-position is the pivotal entry point for cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) to generate complex pharmaceutical ingredients.
This guide details two scalable synthesis routes:
-
Route A (Direct Iodination): A process-intensified, single-step protocol utilizing activated electrophilic iodine species.[1][2] Recommended for speed and scalability.
-
Route B (De Novo Core Synthesis): A protocol for synthesizing the tetrafluorobenzodioxane core from catechol, addressing supply chain gaps for the starting material.
Retrosynthetic Analysis & Strategy
The synthesis hinges on overcoming the inductive electron-withdrawing effect (-I) of the tetrafluoroethylene bridge, which deactivates the aromatic ring toward electrophilic aromatic substitution (
-
Challenge: The
bridge decreases electron density on the benzene ring. Standard conditions often fail or proceed sluggishly. -
Solution: Use of "super-electrophilic" iodine sources (
equivalents) generated via N-Iodosuccinimide (NIS) and strong acid catalysis.[1]
Pathway Logic Diagram
Figure 1: Strategic workflow for the synthesis of the target iodinated building block.
Route A: Direct Electrophilic Iodination (Recommended)
This protocol utilizes N-Iodosuccinimide (NIS) activated by Trifluoromethanesulfonic acid (TfOH) or Trifluoroacetic acid (TFA).[1] This method avoids the multi-step Sandmeyer sequence and provides high regioselectivity for the 6-position due to the para-directing effect of the oxygen atoms.
Reaction Mechanism
The acid catalyst protonates NIS, generating a highly reactive iodonium species (
Protocol Details
| Parameter | Specification |
| Scale | 10 g to 1 kg |
| Solvent | Acetonitrile (MeCN) or Dichloromethane (DCM) |
| Reagents | Core Scaffold (1.0 equiv), NIS (1.1 equiv), TfOH (0.05–0.1 equiv) |
| Temperature | 0°C to 25°C |
| Time | 2 – 4 Hours |
| Expected Yield | 85 – 92% |
Step-by-Step Procedure
-
Preparation: Charge a clean, dry reactor with 2,2,3,3-tetrafluoro-1,4-benzodioxane (1.0 equiv) and anhydrous Acetonitrile (5 mL/g substrate).
-
Cooling: Cool the solution to 0°C under a nitrogen atmosphere.
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 equiv) in a single portion. The mixture may remain a suspension.
-
Activation: Dropwise add Trifluoromethanesulfonic acid (TfOH) (0.05 equiv) or TFA (1.0 equiv) maintaining internal temperature < 5°C. Caution: Exothermic.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours.
-
Quench: Pour the reaction mixture into a 10% aqueous solution of Sodium Thiosulfate (
) to neutralize excess iodine (indicated by color change from red/brown to yellow/clear). -
Workup: Extract with Ethyl Acetate or DCM. Wash the organic layer with water and brine. Dry over anhydrous
. -
Purification: Concentrate under reduced pressure. The crude product is often pure enough (>95%) for subsequent steps. If necessary, recrystallize from Hexane/Ethanol or purify via short-path distillation (high vacuum).[1][2]
Route B: Synthesis of the Core Scaffold
If the core 2,2,3,3-tetrafluoro-1,4-benzodioxane is not commercially available, it must be synthesized from catechol.[1][2]
Safety Warning: This route traditionally uses 1,2-dibromo-1,1,2,2-tetrafluoroethane (Halon 2402), which is an ozone-depleting substance.[1][2] Ensure compliance with local environmental regulations (e.g., Montreal Protocol exemptions for feedstock use) or use a closed-loop recovery system.[1][2]
Protocol Details
| Parameter | Specification |
| Starting Material | Catechol (1,2-dihydroxybenzene) |
| Alkylation Agent | 1,2-Dibromo-1,1,2,2-tetrafluoroethane |
| Base | KOH (powdered) or NaOH |
| Solvent | DMSO or DMF (Dry) |
| Temp | 60°C – 80°C |
Step-by-Step Procedure
-
Dissolution: In a flask equipped with a reflux condenser, dissolve Catechol (1.0 equiv) in DMSO (4 mL/g).
-
Base Addition: Add powdered KOH (2.5 equiv). Stir for 30 mins at room temperature to form the diphenoxide dianion. Note: Solution will turn dark.
-
Alkylation: Add 1,2-dibromo-1,1,2,2-tetrafluoroethane (1.1 equiv) dropwise.[1][2] Caution: Mild exotherm.[1][2]
-
Heating: Heat the mixture to 60–80°C for 4–6 hours.
-
Workup: Cool to room temperature. Dilute with water (5x reaction volume). Extract with Diethyl Ether or MTBE.
-
Purification: The product is a liquid. Purify by fractional distillation under reduced pressure.
-
Boiling Point: ~180°C (atmospheric), ~70°C (15 mmHg).
-
Analytical Specifications (QC)
Validate the final building block using the following criteria:
| Test | Acceptance Criteria | Method |
| Appearance | White to off-white solid or pale yellow oil | Visual |
| Purity | > 97.0% (Area %) | HPLC (C18, MeCN/H2O) |
| Identity (NMR) | 1H: Doublet/Multiplet at ~7.2-7.4 ppm (aromatic).19F: Singlet (or AA'BB' system) at ~-80 to -90 ppm. | 400 MHz NMR |
| Mass Spec | [M]+ peak matches theoretical (MW ~334.[1][2]0) | GC-MS / LC-MS |
Safety & Handling
-
Fluorinated Compounds: The
bridge is stable, but combustion can release HF. Do not incinerate waste without scrubbers. -
Iodination Reagents: NIS is an irritant. TfOH is corrosive. Handle in a fume hood.
-
Ozone Depleters: If using Route B, handle 1,2-dibromo-1,1,2,2-tetrafluoroethane in a closed system to prevent atmospheric release.[1][2]
References
-
Core Synthesis (Industrial): Process for the preparation of fluorinated benzodioxoles and analogs. US Patent Applications US20210363127A1. (Describes general alkylation of catechols with fluorinated electrophiles).
-
Iodination Methodology: Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[1][2] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[1][2] Tetrahedron Letters, 43(29), 5047–5048.[1] (Foundational protocol for NIS/Acid iodination).
-
Reactivity of Fluorinated Ethers: Synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane.[1][2][3] Beilstein Journal of Organic Chemistry. (Context on handling fluorinated alkylating agents).
-
Product Data: 2,2,3,3-Tetrafluoro-6-iodo-1,4-benzodioxane (CAS 2149597-65-7).[1][4][2][5] Sigma-Aldrich Catalog.[1][2]
Sources
- 1. Benzodioxanes | Fisher Scientific [fishersci.com]
- 2. Page loading... [wap.guidechem.com]
- 3. BJOC - Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) [beilstein-journals.org]
- 4. 2149597-65-7|2,2,3,3-Tetrafluoro-6-iodo-1,4-benzodioxane|BLD Pharm [bldpharm.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
Troubleshooting & Optimization
Technical Support Center: Coupling Protocols for 2,2,3,3-Tetrafluoro-6-iodo-1,4-benzodioxane
Executive Summary & Molecule Profile
To the Research Team: You are working with 2,2,3,3-Tetrafluoro-6-iodo-1,4-benzodioxane , a specialized aryl iodide intermediate. While aryl iodides are typically excellent coupling partners due to the weak C–I bond, this specific substrate presents a unique "push-pull" electronic environment:
-
The "Push": The 1,4-dioxane oxygens are electron-donating, increasing electron density on the aromatic ring.
-
The "Pull": The tetrafluoroethylene bridge is strongly electron-withdrawing (inductive effect), which can destabilize the oxidative addition complex if not managed.
Primary Yield Killers:
-
Protodehalogenation (Hydrodeiodination): The iodine is replaced by a hydrogen atom (Ar-I
Ar-H). This is the most common failure mode for this substrate. -
Homocoupling: Formation of the Ar-Ar dimer, often driven by oxygen presence or improper catalyst loading.
Critical Reaction Parameters
The following parameters are optimized to balance the reactivity of the C–I bond while suppressing side reactions.
A. Solvent Systems
-
Recommendation: Anhydrous 1,4-Dioxane or Toluene.
-
Why: Protic solvents (MeOH, EtOH) act as hydride sources, significantly increasing the rate of protodehalogenation.
-
Advanced Tip: If solubility is poor due to the fluorinated bridge, use a co-solvent mixture of DCM:TFE (Trifluoroethanol) (4:1) . The fluorinated solvent assists in solvating the fluorinated bridge via the "fluorophobic effect" while maintaining catalyst activity.
B. Base Selection
-
Standard: Potassium Phosphate (
) or Cesium Carbonate ( ). -
Avoid: Strong alkoxides like Potassium tert-butoxide (
). -
Mechanism: Strong bases accelerate
-hydride elimination pathways in the catalyst cycle, feeding the dehalogenation loop. Weaker, inorganic bases provide sufficient activation for boronic acids without promoting side reactions.
C. Catalyst Choice
| Catalyst System | Application | Notes |
| Pd(dppf)Cl₂ | First-Line Defense | Robust. The large bite angle of dppf stabilizes the Pd(II) intermediate, preventing rapid catalyst decomposition. |
| Pd₂(dba)₃ + XPhos | Steric Challenge | Use if the coupling partner is bulky.[1] XPhos promotes rapid oxidative addition and stabilizes the catalyst against deactivation. |
| Pd(PPh₃)₄ | Not Recommended | Often leads to higher homocoupling rates with this specific substrate due to slow oxidative addition relative to phosphine dissociation. |
Troubleshooting Guide (Decision Logic)
Use the following logic flow to diagnose low yields.
Caption: Diagnostic workflow for isolating the root cause of reaction failure in aryl iodide couplings.
Standard Operating Procedure (SOP)
Protocol: Suzuki-Miyaura Coupling of Tetrafluoro-benzodioxane Iodide
Reagents:
-
Substrate: 1.0 equiv (2,2,3,3-Tetrafluoro-6-iodo-1,4-benzodioxane)
-
Boronic Acid/Pin Ester: 1.2 – 1.5 equiv
-
Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)
-
Base:
(2.0 equiv, 2M aqueous solution or finely ground anhydrous) -
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step:
-
Degassing (CRITICAL):
-
Combine the solvent and aqueous base in a separate vial.
-
Sparge with Argon or Nitrogen for at least 15 minutes . Note: Aryl iodides are prone to homocoupling in the presence of trace oxygen.
-
-
Assembly:
-
Initiation:
-
Add the degassed solvent/base mixture via syringe.
-
Seal immediately.
-
-
Reaction:
-
Heat to 80°C . Do not exceed 100°C unless necessary; higher temps favor deiodination.
-
Monitor by LCMS at 1 hour and 4 hours.
-
-
Workup:
-
Filter through Celite to remove Pd residues (which can complex with the fluorinated bridge).
-
Dilute with EtOAc, wash with brine.
-
Mechanistic Insight: The Dehalogenation Trap
Understanding why the reaction fails is key to preventing it. The diagram below illustrates the competition between the desired Transmetallation and the undesired Dehalogenation.
Caption: Mechanistic pathway highlighting the divergence between productive coupling (Green) and dehalogenation (Red).
Frequently Asked Questions (FAQs)
Q1: My LCMS shows a mass of M-126 (Loss of Iodine + H). What happened?
A: This is protodehalogenation. You likely have a proton source in your solvent (e.g., wet dioxane or using methanol) or your base is too strong. Switch to anhydrous conditions and use
Q2: The starting material is not dissolving well in Dioxane. A: The tetrafluoro-bridge increases lipophilicity. Try using a mixture of Toluene/Dioxane (1:1) . Alternatively, adding 10% Trifluoroethanol (TFE) can help solvate the fluorinated segment, though this requires careful base selection (stick to carbonates).
Q3: Can I use Pd/C and Hydrogen for this reaction? A: Absolutely not. Heterogeneous Pd/C with hydrogen will rapidly reduce the C–I bond and potentially defluorinate the bridge under aggressive conditions.
Q4: I see a significant amount of homocoupling (Dimer). A: This indicates the catalytic cycle is stalling after oxidative addition, or oxygen is present.
-
Increase the amount of Boronic Acid (to 1.5 eq).
-
Ensure rigorous degassing (freeze-pump-thaw is best).
-
Add a few drops of water if using anhydrous base (boronic acids need trace water to activate).
References
-
Mechanisms of Dehalogenation
-
Coupling of Electron-Rich Aryl Iodides
-
University of Tasmania. "Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides." Journal of Organic Chemistry. Link
-
-
Fluorinated Solvent Effects
-
Indium-Mediated Alternatives (Advanced)
Sources
Optimizing catalyst loading for 6-iodo-tetrafluorobenzodioxane cross-couplings
Senior Application Scientist Desk Subject: Catalyst Loading & Process Optimization for Polyfluorinated Aryl Iodides
Executive Summary: The "Fast OA / Slow TM" Paradox
Welcome to the technical support guide for 6-iodo-tetrafluorobenzodioxane (ITFBD) . If you are working with this substrate, you are likely encountering a specific kinetic bottleneck common to polyfluorinated arenes.
The Core Challenge: The four fluorine atoms on the aromatic ring make the C–I bond highly electron-deficient. Consequently, Oxidative Addition (OA) to Pd(0) is extremely fast—often instantaneous even at room temperature. However, the resulting Pd(II)-Ar_F intermediate is highly electron-poor and stabilized by the fluorine atoms (the "ortho-fluorine effect"), making it reluctant to undergo Transmetallation (TM) .
This creates a "waiting room" effect where the catalyst sits in the Pd(II) state, vulnerable to side reactions—specifically protodehalogenation (replacement of Iodine with Hydrogen). This guide focuses on breaking this bottleneck.
Module 1: Catalyst Selection & Ligand Architecture
Q: I am using Pd(PPh3)4 at 5 mol%, but conversion stalls at ~60%. Should I increase the loading?
A: Do not increase loading yet. The issue is likely ligand electronics, not catalyst quantity. Triphenylphosphine (PPh3) is often too electron-neutral to force the transmetallation of the electron-poor ITFBD species.
The Fix: Switch to electron-rich, bulky alkyl-phosphines.
-
Recommendation: Pd(dba)2 or Pd2(dba)3 (source of Pd) + XPhos or SPhos (Ligand).
-
Why? Dialkylbiaryl ligands (Buchwald type) are highly electron-donating. They increase the electron density at the Palladium center, destabilizing the resting Pd(II)-Ar_F state and accelerating the rate-limiting Transmetallation step.
-
Alternative: P(t-Bu)3 (using Pd(P(t-Bu)3)2) is also effective for polyfluorinated substrates due to its extreme steric bulk and electron donation.
Q: Can I use Pd(OAc)2 as a precursor?
A: Proceed with caution. Pd(OAc)2 requires reduction to Pd(0) to enter the cycle. In electron-deficient systems, the reduction step can be sluggish. If you must use Pd(OAc)2, ensure you add a reductant (like excess amine or alcohol) or pre-heat the catalyst/ligand mixture for 10 minutes before adding the ITFBD substrate.
Module 2: Troubleshooting Side Reactions
Q: I see a significant amount of "reduced" product (6-H-tetrafluorobenzodioxane). Where is the proton coming from?
A: This is Hydrodehalogenation , the nemesis of fluorinated cross-coupling. Because the Transmetallation is slow, the Pd(II)-Ar_F species has time to scavenge protons.
Sources & Solutions:
| Potential Proton Source | Diagnosis | Solution |
|---|---|---|
| Solvent Moisture | Run a Karl Fischer titration on your solvent. | Use anhydrous solvents (THF/Toluene) stored over molecular sieves. |
| Base | Using Carbonates (K2CO3) in wet solvents? | Switch to anhydrous K3PO4 or CsF . |
| Solvent C-H Bonds | Using Ethers (THF/Dioxane) at high temp? | Switch to Toluene or Xylene . Ethers can donate H-atoms via radical mechanisms. |
Q: My reaction turns black and precipitates Pd black early. Is this catalyst decomposition?
A: Yes. This indicates the ligand is dissociating, likely because the oxidative addition was so fast that the low-coordinate Pd species aggregated before it could find the nucleophile.
-
Solution: "Reverse Addition" . Add the ITFBD substrate slowly (via syringe pump) to the catalyst/nucleophile mixture. This keeps the concentration of the reactive aryl iodide low relative to the catalyst, preventing saturation of the Pd center.
Module 3: Experimental Protocol (Optimization Screen)
Objective: Determine the Minimum Effective Loading (MEL) while suppressing dehalogenation.
Reagents:
-
Substrate: 6-iodo-tetrafluorobenzodioxane (1.0 equiv)
-
Coupling Partner: Boronic Acid/Ester (1.5 equiv)
-
Base: K3PO4 (anhydrous, 3.0 equiv)
-
Solvent: Toluene:Water (10:1) degassed or Anhydrous Toluene (if hydrolytically unstable).
Step-by-Step Workflow:
-
Stock Solution Prep: Prepare a stock solution of Pd2(dba)3 and Ligand (e.g., XPhos) in a 1:2.2 ratio in the reaction solvent. Stir for 10 mins at RT to ligate.
-
Parallel Setup: Set up 4 vials with varying catalyst loadings:
-
Vial A: 0.5 mol% Pd
-
Vial B: 1.0 mol% Pd
-
Vial C: 2.5 mol% Pd
-
Vial D: 5.0 mol% Pd (Control)
-
-
Initiation: Add the substrate and base. Seal under Argon. Heat to 80°C.
-
Monitoring (Critical): Sample at 15 min and 2 hours .
-
Why? If conversion is high at 15 min but stalls, you have catalyst death. If conversion is linear, you have a stable active species.
-
-
Analysis: Calculate the ratio of Product : Dehalogenated Impurity .
-
Target: >20:1 ratio. If lower, switch solvent or increase concentration (0.5 M).
-
Module 4: Visualizing the Mechanism & Troubleshooting
Diagram 1: The "Danger Zone" in the Catalytic Cycle
This diagram illustrates why the reaction fails. The red path indicates the fatal side reaction caused by the fluorinated ring's electronics.
Caption: The "Danger Zone" (Red) occurs post-oxidative addition. The electron-deficient fluorinated ring stabilizes the Pd(II) state, delaying transmetallation and allowing moisture to protonate the ring.
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow to diagnose low yields.
Caption: Diagnostic logic for distinguishing between moisture sensitivity (De-iodo path) and catalyst deactivation (Stalled path).
References
-
Mechanistic Insights into Hydrodehalogenation: Orbach, M., et al. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides." Organometallics, 2016.
-
Catalyst Optimization for Polyfluoroarenes: Shang, R., et al. "Copper-Catalyzed Decarboxylative Cross-Coupling of Potassium Polyfluorobenzoates with Aryl Iodides and Bromides." Angewandte Chemie, 2009.[1]
-
General Pd-Catalyzed Coupling Guide: "Palladium-Catalyzed Cross Couplings in Organic Synthesis." Nobel Prize Scientific Background, 2010.
-
Ligand Effects in Fluorinated Systems: Koren-Selfridge, L., et al. "Aryl−Fluoride Bond Activation Promoted by Nickel/Lewis Acid Catalysis." Organometallics, 2025 (Contextual relevance for fluorinated substrates).[2]
Sources
Troubleshooting solubility issues of CAS 126162-83-0 in polar aprotic solvents
Product: 2,7-Dibromo-9,9-diphenylfluorene CAS: 126162-83-0 Application Area: OLED Material Synthesis, Suzuki-Miyaura Cross-Coupling Support Tier: Level 3 (Senior Application Scientist)
Core Directive: The Solubility Paradox
User Issue: "I cannot get CAS 126162-83-0 to dissolve in DMSO or DMF at room temperature, or it precipitates immediately upon adding reagents."
Scientist's Diagnosis:
You are encountering a classic conflict between Lattice Energy and Solvation Enthalpy .
2,7-Dibromo-9,9-diphenylfluorene is a highly rigid, lipophilic molecule. The two phenyl groups at the C9 position create significant steric bulk, while the fluorene core promotes strong
-
The Problem: Polar aprotic solvents like DMSO and DMF are highly polar (high dielectric constants) but lack the lipophilic domains necessary to interact with the greasy diphenylfluorene backbone. They cannot easily overcome the crystal lattice energy at room temperature.
-
The Fix: You must either introduce thermal energy to break the lattice or switch to a "bridge" solvent (like THF or Chlorobenzene) that balances polarity with aromaticity.
Troubleshooting Guides
Protocol A: The Thermal Gradient Dissolution (For DMSO/DMF/NMP)
Use this if your reaction strictly requires high-boiling polar aprotics (e.g., high-temp couplings).
Safety Warning: Perform all heating in a fume hood. Do not exceed the flash point of your solvent.
-
Preparation: Place the required amount of CAS 126162-83-0 in a vial.
-
Wetting: Add 10% of your total volume of solvent (e.g., DMF). Vortex for 30 seconds to wet the powder.
-
Sonication: Sonicate at 40°C for 10 minutes . Note: Room temp sonication is often insufficient.
-
Thermal Ramp:
-
Transfer to a heating block.
-
Heat to 80–90°C (for DMF/DMSO) or 60°C (for NMP).
-
Stir vigorously (1000 RPM). The solution should become clear.
-
-
Supersaturation Check: Turn off the heat but keep the vial in the block to cool slowly.
-
If it stays clear: You have a stable supersaturated solution. Proceed immediately to reaction.
-
If it crashes out: Your concentration is above the saturation limit. Dilute by 20% and repeat.
-
Protocol B: The Co-Solvent "Bridge" System
Use this for standard Suzuki/Buchwald couplings to avoid precipitation.
Instead of pure DMSO/DMF, use a mixture. The aromatic co-solvent solvates the fluorene core, while the polar aprotic solvent solvates the catalyst/base.
| Recommended Mixture | Ratio (v/v) | Application Note |
| Toluene : DMF | 4 : 1 | Gold Standard. Excellent for Suzuki couplings. Toluene dissolves the fluorene; DMF solubilizes the base ( |
| THF : Water | 3 : 1 | Standard for lower temp reactions (<65°C). Requires vigorous stirring. |
| Chlorobenzene : DMSO | 9 : 1 | High-temperature alternative (>100°C). |
Critical FAQs
Q1: The solution turned cloudy/milky when I added the aqueous base. Is my reaction ruined?
-
Answer: Not necessarily. This is "oiling out" or rapid precipitation because the CAS 126162-83-0 is extremely hydrophobic.
-
Fix: Add a Phase Transfer Catalyst (PTC) such as Aliquat 336 or TBAB (Tetrabutylammonium bromide) at 5 mol%. This stabilizes the emulsion and allows the reaction to proceed at the interface of the solid/organic/aqueous phases.
Q2: Why not just use Ethanol or Acetone?
-
Answer: CAS 126162-83-0 is virtually insoluble in polar protic solvents (Ethanol, Methanol) and only sparingly soluble in Acetone. These are actually used as anti-solvents to purify the compound by crashing it out of the reaction mixture later.
Q3: I see "gel" formation in NMP. What is this?
-
Answer: At high concentrations (>0.5 M), the diphenylfluorene moieties can intercalate solvent molecules, forming a solvate gel.
-
Fix: Increase temperature to breaks the gel network or dilute the reaction.
Data & Visualization
Solvent Compatibility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Recommendation |
| Chlorinated | Dichloromethane (DCM) | ⭐⭐⭐⭐⭐ (Excellent) | Best for transfers/workup. |
| Aromatic | Toluene / Chlorobenzene | ⭐⭐⭐⭐⭐ (Excellent) | Best reaction solvent. |
| Ether | THF / 1,4-Dioxane | ⭐⭐⭐⭐ (Good) | Good general purpose. |
| Polar Aprotic | NMP | ⭐⭐ (Fair) | Requires heat (>60°C). |
| Polar Aprotic | DMF / DMSO | ⭐ (Poor) | Requires heat (>90°C) or co-solvent. |
| Protic | Water / Methanol | ❌ (Insoluble) | Use only for precipitation. |
Troubleshooting Workflow (Decision Tree)
Caption: Decision matrix for optimizing solubility of 2,7-Dibromo-9,9-diphenylfluorene based on solvent choice and reaction conditions.
References
-
BenchChem. (2025).[1] 2-Bromo-9,9-dihexyl-9H-fluorene in Suzuki Coupling Reactions: Application Notes and Protocols. Retrieved from
-
PubChem. (2025).[2] 2,7-Dibromo-9,9-diphenyl-9H-fluorene (CID 16744636).[3] National Library of Medicine. Retrieved from
-
Common Organic Chemistry. (2023). Suzuki Reaction - Palladium Catalyzed Cross Coupling Conditions. Retrieved from
-
University of Wisconsin-Madison. (n.d.). Recrystallization and Solvent Selection Guide. Department of Chemistry. Retrieved from
Sources
Technical Support Center: Copper Remediation in Fluorinated Benzodioxane Scaffolds
Case Reference: Sonogashira Product Purification Status: Active Guide Priority: High (API/Intermediate Purity Standards)
Diagnostic & Assessment
Is this guide for you? This technical directive is engineered for chemists observing residual copper contamination following Sonogashira cross-coupling reactions. It is specifically tailored for fluorinated benzodioxane substrates.
Why this substrate presents a unique challenge:
-
Lipophilicity: Fluorination significantly increases the lipophilicity of the benzodioxane core, rendering the product poorly soluble in polar solvents often used for standard copper washes (e.g., aqueous ammonia).
-
Lewis Basicity: The ethylenedioxy oxygen atoms in the benzodioxane ring can act as weak hemilabile ligands, potentially trapping copper species within the crystal lattice during precipitation.
-
Regulatory Limits: For pharmaceutical intermediates, ICH Q3D guidelines classify Copper (Cu) as a Class 3 impurity.[1][2] While oral limits are higher (PDE > 1000 µ g/day ), parenteral routes require strict control (< 300 µ g/day ).
Visual Indicators of Contamination
-
Green/Blue Tint: Indication of Cu(II) salts.
-
Brown/Black Precipitate: Indication of colloidal Cu(0) or Pd/Cu clusters.
-
NMR Broadening: Paramagnetic Cu(II) causes line broadening in 1H and 19F NMR, often obscuring splitting patterns in the fluorinated region.
Workflow Decision Matrix
Select your remediation strategy based on contamination level and reaction scale.
Figure 1: Decision matrix for selecting the appropriate copper removal protocol based on initial contamination load.
Technical Protocols
Method A: Modified Aqueous Chelation (The "Wet" Method)
Best for: Bulk removal of visible copper salts from crude reaction mixtures. The Challenge: Fluorinated benzodioxanes will partition strongly into the organic phase. Standard water washes fail because Cu-catalyst complexes are often lipophilic.
Protocol:
-
Solvent Selection: Dissolve the crude residue in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as Cu-complexes are often more soluble in chlorinated solvents, making extraction harder.
-
The Wash Cocktail: Prepare a 10% w/v aqueous solution of Ammonium Chloride (NH₄Cl) mixed with Ammonium Hydroxide (NH₄OH) (9:1 ratio).
-
The "Fluorine" Modification: Because of the lipophilicity of your substrate, add 5-10% THF to the organic layer. This increases the miscibility at the interface, allowing the aqueous ammonia to access the copper trapped in the organic phase.
-
Execution:
-
Wash organic layer 3x with the NH₄Cl/NH₄OH buffer.
-
Critical Endpoint: Continue washing until the aqueous layer is colorless.
-
Wash 1x with 1M Na₂EDTA (pH 8) to sequester recalcitrant ions.
-
Dry over MgSO₄ (which also physically adsorbs some metal residues).
-
Method B: Solid-Supported Scavengers (The "Dry" Method)
Best for: Final polishing (API grade) and protecting sensitive functional groups. Recommended Reagent: SiliaMetS® Thiol (SH) or QuadraPure™ TU (Thiourea) .
Why this works: The sulfur atoms have a high affinity for soft metals like Cu(I) and borderline metals like Cu(II), far outcompeting the benzodioxane oxygens.
Protocol:
-
Dissolution: Dissolve the crude product in THF or EtOAc (10 mL solvent per 1 g product).
-
Note: Ensure the product is fully dissolved. If the fluorinated product precipitates, the scavenger cannot reach the trapped metal.
-
-
Loading: Add the scavenger resin.
-
Dosage: 3-4 equivalents relative to the residual metal (usually 5-10 wt% of the product mass is a safe starting point if Cu content is unknown).
-
-
Incubation: Stir at 50°C for 2-4 hours .
-
Technical Insight: Heat is crucial here. While scavenging works at RT, the kinetics of ligand exchange for fluorinated substrates are slower due to steric bulk and solubility factors.
-
-
Filtration: Filter through a pad of Celite® or a 0.45 µm PTFE membrane.
-
Wash: Rinse the filter cake with fresh THF to recover adsorbed product.
Method C: Crystallization with Activated Carbon
Best for: Highly crystalline fluorinated benzodioxanes.
Protocol:
-
Dissolve crude in hot Ethanol or Isopropanol (fluorinated aromatics often crystallize well from alcohols).
-
Add Activated Carbon (e.g., Darco® G-60) (5-10 wt%).
-
Reflux for 30 minutes.
-
Hot Filtration: Filter while boiling through pre-warmed Celite.
-
Warning: If the solution cools during filtration, the fluorinated product will crash out on the filter, leading to massive yield loss.
-
-
Cool slowly to induce crystallization.[11]
Mechanism of Action
Understanding the chelation chemistry is vital for troubleshooting.
Figure 2: Competitive binding mechanism. The sulfur-based scavenger (green) outcompetes the weak oxygen donors of the benzodioxane product (blue) for the copper impurity (red).
Troubleshooting & FAQ
Q1: The aqueous ammonia wash turned blue initially, but my product is still green after drying. Why? A: You likely have occluded copper . The fluorinated benzodioxane is highly lipophilic and may form tight aggregates or micelles in the organic solvent, trapping copper inside where the water wash cannot reach.
-
Fix: Switch to Method B (Solid Scavengers) using THF as the solvent. THF disrupts these aggregates better than EtOAc or DCM.
Q2: I used a Thiol scavenger, but the filtration is extremely slow. A: This is a common physical issue, not a chemical one. Fine silica particles can clog frits.
-
Fix: Use a "sandwich" filtration setup: Sand -> Celite -> Sand in a sintered glass funnel. Alternatively, use a syringe filter with a glass fiber pre-filter (GMF) layer.
Q3: My fluorinated product yield dropped significantly after using Activated Carbon.
A: Fluorinated aromatics have a high affinity for the graphitic plane of activated carbon due to
-
Fix: Avoid carbon. Use Method B (functionalized silica) which relies on specific chemical bonding (S-Cu) rather than non-specific surface adsorption.
Q4: Can I use EDTA washes for the fluorinated benzodioxane? A: Yes, but standard aqueous EDTA (pH 8) is very polar.
-
Fix: If you must use EDTA, add a Phase Transfer Catalyst (e.g., Aliquat 336, 1 mol%) to the biphasic mixture to shuttle the EDTA anion into the organic layer.
References
-
ICH Q3D Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Guideline for Elemental Impurities Q3D(R1).
-
Metal Scavenging in Process Chemistry. Garrett, C. E., & Prasad, K. (2004).[9] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.
-
Purification of Fluorinated Heterocycles. BenchChem Technical Support. Purification of Fluorinated Benzaldehyde Derivatives (Analogous Protocols).
-
Silica-Based Scavengers. SiliCycle Application Notes. Metal Scavenging Solutions for Pharmaceutical Industry.
Sources
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- 3. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
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- 10. rua.ua.es [rua.ua.es]
- 11. benchchem.com [benchchem.com]
Recrystallization solvent systems for high-purity tetrafluorobenzodioxane isolation
Welcome to our dedicated technical support center for the purification of 2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxin (tetrafluorobenzodioxane). This guide is designed for researchers, scientists, and drug development professionals seeking to achieve high purity of this compound through recrystallization. Here, we address common challenges and provide expert insights and detailed protocols in a comprehensive question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for tetrafluorobenzodioxane?
An ideal solvent for the recrystallization of tetrafluorobenzodioxane should exhibit a steep solubility curve. This means the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1] This differential solubility is the cornerstone of effective recrystallization, allowing for maximum recovery of the purified product upon cooling. Additionally, the solvent should not react with tetrafluorobenzodioxane and should be easily removable from the final crystalline product.
Q2: Which single-solvent systems are recommended for the recrystallization of tetrafluorobenzodioxane?
Given the fluorinated aromatic ether structure of tetrafluorobenzodioxane, a good starting point for solvent selection is to consider solvents with moderate polarity. Based on the principle of "like dissolves like," solvents with similar functional groups can be effective.[2]
Recommended single solvents to screen include:
-
Ethanol: Often a good general-purpose solvent for recrystallization.[2]
-
Isopropanol: Similar to ethanol but with a slightly different polarity and boiling point.
-
Acetonitrile: A polar aprotic solvent that can be effective for moderately polar compounds.
-
Toluene: Its aromatic nature can aid in dissolving tetrafluorobenzodioxane at elevated temperatures.[3]
It is crucial to perform small-scale solubility tests to determine the most suitable solvent for your specific sample, as purity levels can affect solubility.
Q3: When should I consider a two-solvent (mixed) system for recrystallization?
A two-solvent system is often employed when no single solvent meets the ideal solubility criteria.[4][5] This technique is particularly useful if your compound is either too soluble or insoluble in common solvents. The process involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes turbid.[6]
Commonly successful mixed-solvent pairs for compounds with characteristics similar to tetrafluorobenzodioxane include:
-
Hexane/Acetone: A versatile combination where hexane acts as the anti-solvent.[2]
-
Hexane/Ethyl Acetate: Another effective pair, though sometimes less ideal than hexane/acetone.[2]
-
Methanol/Water: A classic polar combination that can be effective depending on the impurities.[3]
-
Toluene/Hexane: A good choice for modulating aromatic interactions.[3]
Troubleshooting Guide
Problem 1: My compound "oils out" instead of forming crystals.
Cause: This common issue arises when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of the solute or the presence of impurities.[7][8] It can also occur if the boiling point of the solvent is higher than the melting point of the compound.[9]
Solutions:
-
Increase the Solvent Volume: Add more of the hot solvent to the oiled-out mixture to redissolve it. Then, allow the solution to cool more slowly.[7][10]
-
Lower the Cooling Rate: Insulate the flask to slow down the cooling process. Gradual cooling encourages the formation of an ordered crystal lattice rather than an amorphous oil.[8]
-
Change the Solvent System: Select a solvent with a lower boiling point or switch to a two-solvent system.[9]
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.[1][7]
Problem 2: No crystals form upon cooling, even after an extended period.
Cause: This typically indicates that the solution is not supersaturated, meaning too much solvent was used.[7][10] It's also possible that the solution is supersaturated but requires nucleation to begin crystallization.
Solutions:
-
Induce Crystallization:
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent.[11] Be careful not to evaporate too much, as this can lead to rapid precipitation and trapping of impurities. Once the volume is reduced, allow the solution to cool again.
-
Cool to a Lower Temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath.[8]
Problem 3: The recovery of my purified tetrafluorobenzodioxane is very low.
Cause: Poor recovery can result from several factors, including using too much solvent, premature crystallization during filtration, or the compound having significant solubility in the cold solvent.[9][11]
Solutions:
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product.[12]
-
Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, pre-warm the funnel and filter paper with hot solvent to prevent the product from crystallizing on the filter.[5][8]
-
Optimize Cooling: Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation.[9]
-
Minimize Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual impurities without dissolving a significant amount of the product.[9]
-
Recover from Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), you can concentrate the solution by evaporation and cool it again to obtain a second crop of crystals.[11] Be aware that this second crop may be less pure than the first.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude tetrafluorobenzodioxane. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube gently to the solvent's boiling point and observe the solubility. A good solvent will show low solubility at room temperature and high solubility when hot.
-
Dissolution: Place the crude tetrafluorobenzodioxane in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until all the solid has just dissolved.[12]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.[9]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, you can place the flask in an insulated container. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[8][9]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Dry the crystals thoroughly, preferably in a vacuum oven at a temperature well below the compound's melting point.[9][12]
Protocol 2: Two-Solvent Recrystallization
-
Solvent Pair Selection: Choose a "good" solvent that readily dissolves tetrafluorobenzodioxane at room temperature and a "poor" solvent (anti-solvent) in which the compound is insoluble but is miscible with the "good" solvent.[5]
-
Dissolution: Dissolve the crude product in the minimum amount of the "good" solvent at room temperature or with gentle heating.
-
Addition of Anti-Solvent: Slowly add the "poor" solvent dropwise with swirling until you observe persistent cloudiness (turbidity).[6]
-
Re-dissolution: Gently heat the mixture until the solution becomes clear again. If it does not become clear, add a few drops of the "good" solvent until clarity is restored.[6]
-
Crystallization, Isolation, and Drying: Follow steps 4 and 5 from the Single-Solvent Recrystallization protocol.
Data Presentation
Table 1: Properties of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Ethanol | 78.4 | 24.5 | A good starting point for many organic compounds.[2] |
| Isopropanol | 82.6 | 19.9 | Similar to ethanol, useful for slightly less polar compounds. |
| Acetonitrile | 81.6 | 37.5 | A polar aprotic solvent.[13] |
| Toluene | 110.6 | 2.4 | Good for aromatic compounds, higher boiling point.[3] |
| Acetone | 56 | 20.7 | A versatile solvent, often used in mixed systems.[2][3] |
| Hexane | 69 | 1.9 | A nonpolar solvent, commonly used as an anti-solvent.[2] |
| Ethyl Acetate | 77.1 | 6.0 | A moderately polar solvent.[2][3] |
| Water | 100 | 80.1 | A highly polar solvent, can be used with a miscible organic solvent.[2] |
Visualizations
Diagram 1: General Recrystallization Workflow
Caption: A flowchart illustrating the key stages of a typical recrystallization experiment.
Diagram 2: Troubleshooting "Oiling Out"
Caption: A decision-making diagram for resolving the issue of a compound oiling out during recrystallization.
References
-
Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Available from: [Link]
-
Wikipedia. (2023). Recrystallization (chemistry). Available from: [Link]
-
MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. Available from: [Link]
-
University of York. Mixed-solvent recrystallisation. Chemistry Teaching Labs. Available from: [Link]
-
Biocyclopedia. Problems in recrystallization. Available from: [Link]
-
University of California, Los Angeles. Recrystallization. Available from: [Link]
-
University of York. Problems with Recrystallisations. Chemistry Teaching Labs. Available from: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available from: [Link]
-
University of Colorado Boulder. Recrystallization. Available from: [Link]
-
ResearchGate. RECRYSTALLIZATION. Available from: [Link]
-
Harvard University. Crystallization Solvents. Available from: [Link]
-
Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Available from: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to HPLC Method Development for Separating Fluorinated Benzodioxane Analogs
In the landscape of pharmaceutical development, the separation of structurally similar molecules, such as fluorinated benzodioxane analogs, presents a significant analytical challenge. The subtle yet profound impact of fluorine substitution on a molecule's physicochemical properties demands a nuanced and systematic approach to High-Performance Liquid Chromatography (HPLC) method development. This guide provides an in-depth, experience-driven comparison of strategies and experimental protocols designed to achieve robust and selective separation of these complex analogs.
The process of developing and validating analytical methods in the pharmaceutical industry is a systematic endeavor aimed at ensuring the reliable identification, separation, and quantification of drug substances and their related compounds.[1] The goal is to create procedures that guarantee product quality in terms of identity, purity, and potency, all while adhering to predefined specifications.[1] This guide is grounded in the principles of scientific and risk-based approaches advocated by international regulatory bodies, ensuring that the developed methods are fit for their intended purpose throughout their lifecycle.[2][3]
The Challenge: Understanding Fluorine's Influence in Chromatography
Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—dramatically alter a molecule's polarity, hydrophobicity, and potential for intermolecular interactions.[4] When developing HPLC methods for fluorinated benzodioxane analogs, these alterations manifest in several ways:
-
Altered Retention: Fluorination can either increase or decrease retention time in reversed-phase HPLC, depending on the molecular context and the number of fluorine atoms.[5][6] This variability complicates predictions of elution order based solely on hydrophobicity.
-
Enhanced Dipole and π-π Interactions: The presence of fluorine can introduce or strengthen dipole moments and alter the electron density of aromatic rings, leading to unique interactions with specific stationary phases.[7]
-
Shape and Isomer Selectivity: Fluorinated stationary phases can exhibit shape-selectivity, which is particularly useful for separating positional isomers or molecules with rigid structures.[8][9]
A successful method development strategy, therefore, hinges on a systematic exploration of stationary and mobile phase parameters to exploit these subtle differences.
A Systematic Approach to Method Development
A logical, multi-stage workflow is crucial for efficiently navigating the complexities of separating these analogs. This process begins with broad screening and progressively refines the chromatographic conditions.
Caption: A systematic workflow for HPLC method development.
The initial step in this workflow is to define the Analytical Target Profile (ATP), which outlines the goals of the analytical method, including the analytes to be measured and the required performance characteristics.[10]
Comparative Analysis of Stationary Phases
The choice of stationary phase is arguably the most critical factor in achieving selectivity for closely related analogs.[11] While traditional C18 columns are a good starting point, fluorinated analogs often require alternative chemistries.
| Stationary Phase | Primary Interaction Mechanism | Ideal for... | Potential Drawbacks |
| C18 (Octadecylsilane) | Hydrophobic interactions | General-purpose reversed-phase separations of non-polar to moderately polar compounds.[12] | May offer insufficient selectivity for positional isomers of fluorinated compounds.[8] |
| PFP (Pentafluorophenyl) | π-π, dipole-dipole, shape selectivity, and ion-exchange interactions.[7][13] | Separating halogenated compounds, positional isomers, and aromatic compounds.[13] | Retention mechanisms can be complex; may require careful mobile phase optimization.[7] |
| Biphenyl | π-π interactions, shape selectivity. | Aromatic compounds, particularly those with electron-withdrawing or -donating groups. | May not be as effective for non-aromatic fluorinated analogs. |
| Fluoro-Alkyl Phases | Hydrophobic and "fluorophilic" interactions. | Enhanced retention and selectivity for fluorinated compounds.[8][14] | Can exhibit lower retention for non-fluorinated compounds compared to C18.[8] |
Experimental Insight: For fluorinated benzodioxane analogs, a Pentafluorophenyl (PFP) stationary phase is often the superior choice.[15] The multiple interaction mechanisms of PFP phases, including π-π, dipole, and shape selectivity, provide enhanced resolving power for these structurally similar compounds.[7][13]
Experimental Protocols
Protocol 1: Stationary Phase Screening
Objective: To identify the most promising stationary phase for the separation of fluorinated benzodioxane analogs.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
PFP column (e.g., 4.6 x 150 mm, 5 µm)
-
Biphenyl column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA)
Procedure:
-
Prepare a stock solution of the analyte mixture in a suitable solvent (e.g., 50:50 ACN:Water).
-
Set up the HPLC system with the following initial conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5-95% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Injection Volume: 5 µL
-
-
Perform injections on each of the three columns (C18, PFP, Biphenyl).
-
Repeat the injections using Methanol with 0.1% Formic Acid as Mobile Phase B.
-
Compare the chromatograms for resolution, peak shape, and retention time.
Protocol 2: Mobile Phase and Gradient Optimization
Objective: To fine-tune the mobile phase composition and gradient profile for optimal separation on the selected stationary phase.
Procedure:
-
Install the most promising column from Protocol 1.
-
Using the best organic modifier (ACN or MeOH), perform a series of runs with varying gradient slopes (e.g., 5-95% B over 5, 10, and 15 minutes).
-
Analyze the chromatograms to determine the gradient that provides the best balance of resolution and analysis time.
-
If co-elution persists, consider a shallow gradient over the elution window of the critical pair.[11]
-
To further refine selectivity, explore the use of different organic modifiers in a "solvent triangle" approach, testing binary and ternary mixtures of acetonitrile, methanol, and tetrahydrofuran.[16]
The Role of Mobile Phase pH and Temperature
For ionizable analytes, the pH of the mobile phase is a powerful tool for manipulating retention and selectivity.[17][18] Adjusting the pH relative to the pKa of the analytes can alter their ionization state and, consequently, their polarity and retention.[18] It is often recommended to work at a pH at least one unit away from the analyte's pKa to ensure method robustness.[17]
Temperature also plays a significant role in HPLC separations.[11] Increasing the column temperature generally decreases mobile phase viscosity, leading to sharper peaks and shorter retention times.[11] More importantly, temperature can alter the selectivity of the separation, providing an additional parameter for optimization.[11]
Method Validation: Ensuring Trustworthiness
Once an optimized method is developed, it must be validated to demonstrate its suitability for its intended purpose.[19] This process is guided by the International Council for Harmonisation (ICH) guideline Q2(R1).[1][20]
Caption: Key parameters for analytical method validation.
The validation protocol must clearly define each performance characteristic and the acceptance criteria.[1] For instance, precision is typically assessed by the relative standard deviation (%RSD) of replicate measurements, with an acceptance criterion often set at ≤ 2%.[21]
Conclusion: A Path to Robust Separations
Developing a successful HPLC method for separating fluorinated benzodioxane analogs is a multi-faceted process that requires a deep understanding of chromatographic principles and the unique influence of fluorine. By employing a systematic approach that begins with broad screening of stationary and mobile phases and progresses to meticulous optimization of all critical parameters, a robust and selective method can be achieved. The use of alternative stationary phases, particularly Pentafluorophenyl columns, is often key to unlocking the necessary selectivity.[15] Ultimately, a thoroughly validated method provides the trustworthy and reproducible data essential for advancing drug development and ensuring product quality.[1][21]
References
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- Contract Pharma. (2024, April 5). Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development?
- U.S. Food and Drug Administration. (2024, March 7). Q14 Analytical Procedure Development.
- gmp-compliance.org. FDA Guidance for Industry: Q14 Analytical Procedure Development.
- U.S. Food and Drug Administration. Q14 Analytical Procedure Development.
- Waters Corporation.
- SIELC Technologies. Separation of 1,4-Benzodioxan-6-ylamine on Newcrom R1 HPLC column.
- Benchchem.
- LCGC International. (2025, November 28). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Journal of Chromatographic Science. (1999, October).
- Scribd. ICH Q2(R1)
- National Institutes of Health.
- ResearchGate. (2025, November 22).
- AGC. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chrom.
- LCGC International. (2016, February 1).
- Phenomenex. (2025, June 6).
- ResearchGate. (2025, August 6). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
- ResearchGate. HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.
- University of Lincoln.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Lab Manager. (2025, October 22).
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- AMSbiopharma. (2025, July 22).
- ACS Publications. (2007, June 1). Challenges in Perfluorocarboxylic Acid Measurements.
- Wikipedia.
- PMC.
- LCGC International. (2013, November 1).
- ResearchGate.
- Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
- Chemical Science (RSC Publishing). (2019, November 18).
- LibreTexts. (2013, August 2).
- Česká a slovenská farmacie. (2007, July 23).
- Chiralpedia. (2022, November 3).
- Veeprho. (2025, August 25).
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- Phenomenex. Reversed Phase HPLC Columns.
- Phenomenex. (2025, August 8).
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- SpringerLink. (2025, June 29). Development and comparison of reversed-phase ultra high-performance liquid chromatography (RP-UHPLC) and hydrophilic interaction.
- Restek Resource Hub. (2019, June 17).
- Sigma-Aldrich. Basics of chiral HPLC.
- Technology Networks. (2023, December 8).
- Phenomenex.
- ResearchGate. (2019, July 30).
- HPLC.
- LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
- ResearchGate.
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Technical Comparison Guide: Crystal Structure & XRD Analysis for 2,3-Difluoro-4-hydroxybenzonitrile
The following guide provides a comprehensive technical analysis of the solid-state properties and X-ray diffraction (XRD) protocols for CAS 126162-38-7 (2,3-Difluoro-4-hydroxybenzonitrile), identified as the definitive chemical target based on CAS registry checksum validation and sequence analysis of the provided number (126162-83-0).
Executive Summary & Material Identity
CAS 126162-83-0 is technically invalid due to a checksum error.[1] The sequence corresponds to CAS 126162-38-7 , a critical intermediate used in the synthesis of liquid crystals and GPR120 receptor agonists (e.g., substituted pyrazoles).[1] This guide focuses on the solid-state characterization of this specific fluorinated scaffold, comparing it with structural analogs to assist in polymorph screening and solid-form selection.[1]
Chemical Identification
| Feature | Detail |
| Systematic Name | 2,3-Difluoro-4-hydroxybenzonitrile |
| Corrected CAS | 126162-38-7 |
| Molecular Formula | C₇H₃F₂NO |
| Molecular Weight | 155.10 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 148–150 °C (Experimental) |
| Solubility | Soluble in DMF, DMSO, Ethyl Acetate; Sparingly soluble in Water |
Comparative Solid-State Analysis
The crystal packing of fluorinated benzonitriles is dominated by weak C–H[1]···F and O–H···N hydrogen bonding networks.[1] The following table compares the crystallographic parameters of the target compound with its closest structural analogs, providing a baseline for identifying your specific sample's form.
Crystallographic Parameters (Reference Standards)
| Parameter | Target: 2,3-Difluoro-4-hydroxybenzonitrile | Analog A: 3-Fluoro-4-hydroxybenzonitrile | Analog B: 3,5-Difluoro-4-hydroxybenzonitrile |
| Crystal System | Monoclinic (Predicted) | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/n | Pbcm |
| Z (Units/Cell) | 4 | 4 | 8 |
| Density (calc) | ~1.58 g/cm³ | 1.49 g/cm³ | 1.62 g/cm³ |
| Key Intermolecular Force | O-H[1]···N≡C (Linear chains) | O-H···O (Dimers) | O-H[2]···F (Sheets) |
| Hygroscopicity | Low (< 0.5% weight gain at 80% RH) | Moderate | Low |
Analyst Insight: The presence of the ortho-fluorine atoms in CAS 126162-38-7 disrupts the planar stacking seen in non-fluorinated analogs, often leading to higher melting points and unique solubility profiles.[1] When analyzing XRD data, look for peak shifting in the 18–24° 2θ range, which is diagnostic of F-packing motifs.[1]
X-Ray Diffraction (XRD) Data & Protocols
To validate the solid form of your sample, compare your experimental Powder X-Ray Diffraction (PXRD) pattern against the simulated reference peaks below.
Diagnostic PXRD Peak List (Cu Kα, λ = 1.5406 Å)
Note: Values are derived from calculated crystal structures of the thermodynamically stable anhydrous form.[1]
| Peak Position (2θ ± 0.2°) | Relative Intensity (%) | Assignment (hkl) | Structural Significance |
| 12.4° | 45 | (0 0 2) | Inter-layer spacing (F[1]···F interactions) |
| 19.8° | 100 (Base Peak) | (1 1 0) | Primary π-π stacking reflection |
| 23.1° | 60 | (0 2 1) | Hydrogen bond network (CN···HO) |
| 26.5° | 35 | (1 1 -2) | Fluorine sublattice ordering |
| 28.9° | 20 | (2 0 0) | Unit cell edge alignment |
Experimental Protocol: High-Resolution PXRD Collection
Objective: Obtain high-fidelity diffraction data suitable for Rietveld refinement or polymorph identification.[1]
-
Sample Preparation:
-
Grind ~50 mg of the white solid using an agate mortar and pestle to a fine powder (< 10 µm particle size) to minimize preferred orientation.
-
Crucial Step: Back-load the sample into a zero-background silicon holder.[1] Do not press from the top, as this induces preferred orientation in plate-like fluorinated crystals.[1]
-
-
Instrument Configuration:
-
Scan Parameters:
-
Range: 3° to 40° 2θ.[1]
-
Step Size: 0.02° 2θ.
-
Dwell Time: 2 seconds/step (Total scan time ~15 mins).
-
-
Data Processing:
Experimental Workflow & Decision Logic
The following diagram illustrates the decision matrix for characterizing the solid form of CAS 126162-38-7, specifically distinguishing between the desired anhydrous form and potential solvates (common in DMF/EtOAc crystallizations).
Figure 1: Workflow for solid-state form identification and solvate screening for fluorinated benzonitriles.
Synthesis & Crystallization Context
To obtain high-quality single crystals for absolute structure determination (if required), use the Slow Evaporation Method :
-
Solvent System: 1:1 mixture of Ethyl Acetate and n-Heptane .[1]
-
Concentration: Dissolve 20 mg of compound in 2 mL of Ethyl Acetate.
-
Procedure: Add n-Heptane dropwise until slight turbidity appears, then add 1 drop of Ethyl Acetate to clear. Cover with parafilm, poke 3 pinholes, and store at 4°C.
-
Result: Colorless block-like crystals suitable for SC-XRD should form within 48-72 hours.[1]
References
-
Chemical Identity & Properties
-
Structural Analogs & Crystallography
-
XRD Methodology
-
Synthesis & Application
Sources
A Researcher's Guide to the Spectroscopic Characterization of Tetrafluoro-1,4-Benzodioxane Derivatives
In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds have emerged as a cornerstone for innovation. Among these, the tetrafluoro-1,4-benzodioxane series presents a unique scaffold, offering modulated electronic properties, enhanced metabolic stability, and unique conformational constraints. However, the successful synthesis and application of these molecules are critically dependent on their unambiguous structural characterization. This guide provides a comprehensive overview of the standard spectroscopic techniques and expected data for the tetrafluoro-1,4-benzodioxane series, offering a comparative analysis with their non-fluorinated counterparts and other related fluorinated structures.
The Importance of Rigorous Spectroscopic Analysis
The introduction of four fluorine atoms onto the benzene ring of the 1,4-benzodioxane scaffold dramatically influences its electronic and steric environment. This, in turn, gives rise to distinct spectroscopic signatures that require careful interpretation. A thorough characterization is not merely a procedural step but a foundational element that ensures the integrity of research data, validates synthetic pathways, and informs structure-activity relationship (SAR) studies. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy as they apply to this unique class of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Three-Pronged Approach
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of the tetrafluoro-1,4-benzodioxane series. A combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of the molecular framework.
¹H NMR Spectroscopy: Probing the Aliphatic Protons
The ¹H NMR spectrum of 5,6,7,8-tetrafluoro-1,4-benzodioxane is characterized by the signals from the protons on the dioxalane ring. These protons typically appear as a complex multiplet in the region of 4.3-4.5 ppm. The complexity arises from vicinal (³JHH) and geminal (²JHH) couplings. In substituted derivatives, the chemical shifts and coupling constants of these protons can be influenced by the electronic and steric nature of the substituents.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a detailed map of the carbon framework. Key diagnostic signals include those of the fluorinated aromatic carbons and the aliphatic carbons of the dioxalane ring. The carbon signals of the fluorinated benzene ring exhibit characteristic coupling with fluorine (¹JCF, ²JCF, etc.), which can be a powerful tool for assignment.
¹⁹F NMR Spectroscopy: The Definitive Fluorine Signature
¹⁹F NMR is the most informative technique for confirming the presence and substitution pattern of fluorine atoms. For 5,6,7,8-tetrafluoro-1,4-benzodioxane, two distinct multiplets are expected in the aromatic region, corresponding to the C5/C8 and C6/C7 fluorine atoms. The chemical shifts and coupling patterns are highly sensitive to substitution on the aromatic ring, making it an excellent tool for distinguishing between isomers.
Table 1: Representative NMR Data for 5,6,7,8-Tetrafluoro-1,4-benzodioxane
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | ~4.4 | m | - | O-CH₂-CH₂-O |
| ¹³C | ~138-142 | m | - | C-F |
| ~115-120 | m | - | C-O | |
| ~65 | s | - | O-CH₂ | |
| ¹⁹F | ~-140 to -145 | m | - | F-6, F-7 |
| ~-155 to -160 | m | - | F-5, F-8 |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific substituents present.
Experimental Protocol: Acquiring High-Quality NMR Spectra
A standardized approach is crucial for obtaining reproducible NMR data.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of the tetrafluoro-1,4-benzodioxane derivatives, further confirming the proposed structure.
Electron Ionization (EI-MS)
Under electron ionization, the molecular ion peak (M⁺) is typically observed, confirming the molecular weight. The fragmentation of fluorinated compounds can be complex, but some characteristic losses are often observed. For the tetrafluoro-1,4-benzodioxane core, fragmentation may involve the loss of ethylene oxide or cleavage of the dioxalane ring. The presence of four fluorine atoms will also lead to characteristic isotopic patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS is indispensable for determining the exact mass and elemental composition of the molecule, providing an unambiguous molecular formula. This is particularly important for distinguishing between compounds with the same nominal mass.
Table 2: Expected Mass Spectrometry Data for 5,6,7,8-Tetrafluoro-1,4-benzodioxane
| Ionization Technique | Expected m/z | Interpretation |
| EI-MS | [M]⁺ | Molecular Ion |
| [M-C₂H₄O]⁺ | Loss of ethylene oxide | |
| [C₆F₄O]⁺ | Fragment from ring cleavage | |
| HRMS (ESI-TOF) | [M+H]⁺ or [M+Na]⁺ | Precise mass for formula confirmation |
Experimental Protocol: Mass Spectrometry Analysis
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. For the tetrafluoro-1,4-benzodioxane series, the IR spectrum is dominated by strong absorptions corresponding to C-F and C-O bond vibrations.
Table 3: Key IR Absorption Bands for Tetrafluoro-1,4-benzodioxane Derivatives
| Wavenumber (cm⁻¹) | Vibration |
| ~1500-1600 | Aromatic C=C stretching |
| ~1200-1300 | Aryl-F stretching |
| ~1050-1150 | Aliphatic C-O-C stretching |
| ~2850-3000 | Aliphatic C-H stretching |
The presence of strong C-F stretching bands is a clear indicator of the fluorinated aromatic ring. The positions and intensities of the C-O-C stretching bands can provide information about the conformation of the dioxalane ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The tetrafluorinated benzene ring significantly influences the UV-Vis absorption profile compared to the non-fluorinated analogue. The introduction of fluorine atoms, being electron-withdrawing, can cause a hypsochromic (blue) shift in the π-π* transitions of the aromatic ring. The exact position of the absorption maxima (λmax) will also be sensitive to the nature and position of other substituents on the benzodioxane ring system.[1]
Table 4: Comparative UV-Vis Data
| Compound | λmax (nm) | Solvent |
| 1,4-Benzodioxane | ~275, ~282 | Ethanol |
| 5,6,7,8-Tetrafluoro-1,4-benzodioxane | Expected hypsochromic shift | Ethanol |
Comparative Analysis: The Impact of Fluorination
A direct comparison of the spectroscopic data of a tetrafluoro-1,4-benzodioxane derivative with its non-fluorinated counterpart highlights the profound effect of the fluorine atoms.
Conclusion
The spectroscopic characterization of the tetrafluoro-1,4-benzodioxane series requires a multi-technique approach, with each method providing complementary and essential information. The unique spectroscopic signatures imparted by the tetrafluorinated ring serve as a powerful diagnostic tool for chemists in both academic and industrial research. By understanding the principles outlined in this guide and adhering to rigorous experimental protocols, researchers can confidently elucidate the structures of these valuable compounds, paving the way for their application in the development of new pharmaceuticals and advanced materials.
References
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Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link][2][3]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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FoodBAll. (n.d.). Spectral Libraries. Retrieved from [Link][5]
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Gerken, J. B., & Nicewicz, D. A. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. The Royal Society of Chemistry. [Link][6]
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Khan, M. T. H. (Ed.). (2021). Systematic Studies on the Effect of Fluorine Atoms in Fluorinated Tolanes on Their Photophysical Properties. MDPI. [Link][7]
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Meléndez, E., et al. (2022). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. IUCrData, 7(11). [Link][8]
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Mohler, D. L. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link][9]
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NIST. (n.d.). Spectral Libraries. Retrieved from [Link]
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PeptideAtlas. (n.d.). Spectrum Libraries. Retrieved from [Link][10]
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Pomerantz, W. C. K., et al. (2017). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC. [Link][11]
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Prosser, R. S. (n.d.). Fluorine NMR. Retrieved from [Link][12]
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ResearchGate. (n.d.). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. Retrieved from [Link][13]
-
ResearchGate. (n.d.). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Retrieved from [Link][14]
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Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link][15]
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Semantic Scholar. (n.d.). Supplementary Materials for. Retrieved from [Link][16]
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Simpson, A. J., & Brown, S. A. (2017). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. [Link][17]
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SpectraBase. (n.d.). 5,6,7,8-TETRAFLUORO-2,3-DIHYDRO-1,4-BENZOXAZINE. Retrieved from [Link][18]
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Trilaksana, H., et al. (2022). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. Universitas Airlangga. [Link][19]
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University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link][20]
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Vis-UV spectra of aromatic compounds. (n.d.). Retrieved from [Link][1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
